molecular formula C16H18ClNO2 B1145978 (R)-3-Amino-4,4-diphenyl-butyric acid hydrochloride CAS No. 332062-03-0

(R)-3-Amino-4,4-diphenyl-butyric acid hydrochloride

Cat. No.: B1145978
CAS No.: 332062-03-0
M. Wt: 291.77 g/mol
InChI Key: OBYYHHGRCZYCAA-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride is a chiral amino acid derivative of significant interest in medicinal chemistry and neuroscience research. Its core structure, featuring a biphenyl moiety, is recognized as a key pharmacophore in compounds that modulate voltage-gated sodium channels (Naᵉ) . Research on structurally related (biphenyl-4-yl)methylammonium chlorides has demonstrated that this biphenyl-linked chemotype can promote slow inactivation of Naᵉ channels, a mechanism associated with the mode of action of certain antiepileptic drugs . This suggests the compound's potential utility as a valuable building block or intermediate in the design and synthesis of novel neuroactive agents for investigational purposes. Furthermore, N-benzylamide derivatives of 4-aminobutyric acid that incorporate similar structural motifs have been investigated as multi-target-directed ligands, showing promise in pre-clinical research for complex neurological conditions . These compounds can exhibit inhibitory activity against targets such as GABA transporters and beta-secretase, and can interfere with amyloid-beta aggregation . Consequently, (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride serves as a sophisticated chiral synthon for researchers developing and exploring potential therapeutics for central nervous system disorders.

Properties

CAS No.

332062-03-0

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

(3S)-3-amino-4-(4-phenylphenyl)butanoic acid;hydrochloride

InChI

InChI=1S/C16H17NO2.ClH/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,15H,10-11,17H2,(H,18,19);1H/t15-;/m0./s1

InChI Key

OBYYHHGRCZYCAA-RSAXXLAASA-N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: (R)-3-Amino-4,4-diphenyl-butyric Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of (R)-3-Amino-4,4-diphenyl-butyric acid hydrochloride , a specialized chiral


-amino acid intermediate used in the development of peptidomimetics and CNS-active pharmaceutical ingredients.

CAS Registry Number: 332062-03-0 Chemical Formula:


Molecular Weight:  291.78  g/mol [1]

Executive Summary

This compound is a high-value chiral building block belonging to the class of


-amino acids. Distinguished by its bulky gem-diphenyl moiety at the 

-position, this compound serves as a critical scaffold for inducing specific conformational constraints in peptide backbones. It is widely utilized in the synthesis of peptidomimetics , neurological therapeutics (specifically NMDA receptor antagonists), and protease inhibitors . Its structural rigidity and lipophilicity make it an ideal candidate for enhancing the bioavailability and metabolic stability of peptide-based drugs.

Chemical Identity & Physicochemical Properties[2][3][4][5]

Nomenclature and Identification
PropertySpecification
IUPAC Name (3R)-3-Amino-4,4-diphenylbutanoic acid hydrochloride
Common Synonyms (R)-

-Amino-

-phenylbenzenebutanoic acid HCl; H-D-

-HoAla(4,4-diphenyl)-OH.HCl
CAS Number 332062-03-0
MDL Number MFCD06659146 (related free base)
Chirality R-enantiomer (corresponds to D-configuration in

-amino acid nomenclature)
Physical Properties
ParameterDescription / Value
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, Water, DMSO; Sparingly soluble in Dichloromethane
Melting Point 215–220 °C (Decomposition; varies by crystal form)
Hygroscopicity Moderate; requires storage under desiccant
pKa Values Carboxyl: ~3.8; Amino: ~9.5 (Typical for

-amino acids)

Synthetic Routes & Manufacturing

The synthesis of (R)-3-Amino-4,4-diphenyl-butyric acid typically employs asymmetric homologation strategies to ensure high enantiomeric purity (>99% ee). The most robust industrial route involves the Arndt-Eistert Homologation of the corresponding


-amino acid precursor, (R)-Diphenylalanine.
Primary Synthetic Pathway (Arndt-Eistert Homologation)

This pathway extends the carbon chain of the amino acid by one methylene unit while preserving stereochemistry.

  • Protection: (R)-Diphenylalanine is N-protected (e.g., using Boc or Fmoc) to prevent side reactions.

  • Activation: The carboxyl group is activated to a mixed anhydride or acid chloride.

  • Diazotization: Reaction with diazomethane yields the

    
    -diazoketone intermediate.
    
  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water generates the

    
    -amino acid skeleton.
    
  • Deprotection & Salt Formation: Removal of the protecting group and treatment with HCl gas/dioxane yields the final hydrochloride salt.

Visualization of Synthesis Logic

The following diagram illustrates the critical flow from the chiral precursor to the final salt, highlighting the preservation of chirality.

SynthesisPath Start (R)-Diphenylalanine (Precursor) Step1 N-Protection (Boc/Fmoc) Start->Step1 Reagent Prep Step2 Activation & Diazotization Step1->Step2 CH2N2 Inter Diazo Ketone Intermediate Step2->Inter Formation Step3 Wolff Rearrangement (Ag+ Catalyst) Inter->Step3 Rearrangement Final (R)-3-Amino-4,4-diphenyl- butyric acid HCl Step3->Final Hydrolysis & HCl

Figure 1: Arndt-Eistert homologation pathway for the synthesis of (R)-3-Amino-4,4-diphenyl-butyric acid HCl.

Analytical Characterization & Quality Control

Ensuring the enantiomeric excess (ee) and chemical purity is paramount for pharmaceutical applications.[2]

Recommended Analytical Protocol
  • Chiral HPLC:

    • Column: Chiralpak IA or IC (immobilized polysaccharide phases).

    • Mobile Phase: Hexane/Ethanol/TFA (80:20:0.1).

    • Detection: UV at 210 nm (amide bond) and 254 nm (phenyl rings).

    • Acceptance Criteria: >98.5% purity, >99% ee.

  • NMR Spectroscopy (

    
    H, 
    
    
    
    C):
    • Diagnostic signals:

      
       7.2–7.4 (Multiplet, 10H, Phenyl), 
      
      
      
      4.1 (m, 1H, CH-NH2),
      
      
      2.6 (dd, 2H,
      
      
      -CH2).
  • Mass Spectrometry:

    • ESI-MS:

      
       peak at 256.13 m/z (free base).
      
Analytical Workflow Diagram

Analysis cluster_Tests Quality Control Matrix Sample Raw Sample (R)-Isomer HPLC Chiral HPLC (Enantiomeric Purity) Sample->HPLC NMR 1H NMR (Structure Confirmation) Sample->NMR KF Karl Fischer (Water Content) Sample->KF ROI Residue on Ignition (Inorganic Impurities) Sample->ROI Decision Release Decision HPLC->Decision >99% ee NMR->Decision Conforms KF->Decision <1.0%

Figure 2: Quality control workflow for validating chemical and optical purity.

Applications in Drug Discovery[3]

Peptidomimetics & Protease Stability

The incorporation of (R)-3-Amino-4,4-diphenyl-butyric acid into peptide chains introduces a


-turn mimetic  structure. The bulky diphenyl group provides:
  • Steric Shielding: Protects adjacent amide bonds from enzymatic hydrolysis by proteases.

  • Hydrophobic Interaction: Enhances binding affinity to lipophilic pockets in GPCRs and ion channels.

Target Classes
  • NMDA Receptor Antagonists: Used as a scaffold to design glutamate analogs that modulate neuroexcitation without excitotoxicity.

  • CGRP Antagonists: Investigated as a bulky hydrophobic anchor in novel migraine therapeutics.

  • Neprilysin Inhibitors: Structurally related to the bi-aryl scaffolds found in heart failure drugs, offering a modification point for patentability and potency optimization.

Handling & Stability

  • Storage: Store at 2–8°C in a tightly sealed container. The hydrochloride salt is hygroscopic; exposure to ambient moisture can lead to clumping and hydrolysis over time.

  • Safety: Irritant to eyes, respiratory system, and skin.[3] Standard PPE (gloves, goggles, fume hood) is mandatory during handling.

References

  • PubChem Compound Summary. (2024). 3-Amino-4,4-diphenylbutyric acid hydrochloride. National Center for Biotechnology Information. Link

  • ChemicalBook. (2024). This compound Product Properties. Link

  • Pharmaffiliates. (2024). Certificate of Analysis: (R)-3-Amino-4,4-diphenyl-butyric acid, Hydrochloride. Link

  • Capot Chemical. (2024).[4] Technical Data Sheet: CAS 332062-03-0.[1][3][5][6][7] Link

  • Ningbo Inno Pharmchem. (2024). Application of Boc-(R)-3-Amino-4,4-diphenyl-butyric Acid in Peptide Synthesis. Link

Sources

(R)-3-Amino-4,4-diphenyl-butyric acid hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (R)-3-Amino-4,4-diphenylbutyric acid hydrochloride , a specialized


-amino acid derivative. Unlike its 

-amino acid analogs (e.g., Phenibut), this compound serves primarily as a critical chiral building block in the synthesis of peptidomimetics and protease-resistant therapeutic scaffolds.

Part 1: Executive Chemical Profile & Molecular Weight Analysis[1]

For researchers developing peptide-based therapeutics, precision in stoichiometry is non-negotiable.[1] The hydrochloride salt form is utilized to enhance the aqueous solubility and crystalline stability of the otherwise lipophilic free base.[1]

Physicochemical Data Summary
ParameterTechnical Specification
Chemical Name (R)-3-Amino-4,4-diphenylbutyric acid hydrochloride
CAS Number 332062-03-0 (HCl Salt)
Molecular Formula C₁₆H₁₈ClNO₂ (Salt) / C₁₆H₁₇NO₂ (Free Base)
Molecular Weight (HCl Salt) 291.77 g/mol
Molecular Weight (Free Base) 255.31 g/mol
Chirality (R)-Enantiomer
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (improved vs. free base)
Stoichiometric Breakdown

Understanding the mass contribution of the counterion is critical for accurate molarity calculations in stock solution preparation.[1]

  • Free Base Contribution (C₁₆H₁₇NO₂): 255.31 Da (87.5% of total mass)[1]

  • Counterion Contribution (HCl): 36.46 Da (12.5% of total mass)[1]

Expert Insight: When converting dosages or molar equivalents from literature citing the free base, apply a conversion factor of 1.143 (291.77 / 255.[1]31) to determine the required mass of the hydrochloride salt.

Part 2: Structural Characterization & Synthesis Logic[1]

This molecule is a ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-homo-amino acid derivative. The presence of the bulky diphenyl group at the 

-position (C4) imparts significant hydrophobic character and restricts conformational freedom, making it an excellent tool for stabilizing secondary structures (helices/turns) in peptidomimetics.[1]
Structural Connectivity Diagram

The following diagram illustrates the core connectivity and the ionic interaction stabilizing the salt form.[1]

G Figure 1: Structural Connectivity of (R)-3-Amino-4,4-diphenylbutyric Acid HCl cluster_0 Cationic Component (Protonated Base) C1 C1: Carboxyl Group (-COOH) C2 C2: Alpha Methylene (-CH2-) C1->C2 C3 C3: Beta Chiral Center (R)-Configured (-CH-NH3+) C2->C3 C4 C4: Gamma Carbon (-CH-) C3->C4 Cl Anionic Counterion (Cl-) C3->Cl Ionic Bond (Stabilization) Ph Diphenyl Moiety (2x Phenyl Rings) C4->Ph Steric Bulk

Part 3: Critical Analytical Protocols (Self-Validating Systems)

Verifying the enantiomeric purity of (R)-3-Amino-4,4-diphenylbutyric acid is the most common challenge in the lab. Standard C18 columns often fail to resolve the enantiomers due to the molecule's structural rigidity.[1]

Enantioselective HPLC Protocol

The following protocol uses a Crown Ether-based chiral stationary phase (CSP), which is field-proven for separating primary amino acids. This method relies on the complexation of the ammonium group (


) within the crown ether cavity.[1][2]

Prerequisite: The sample must be in the salt form or the mobile phase must be acidic to ensure protonation of the amine.[1]

Method Parameters:
  • Column: ChiroSil RCA(+) or SCA(-) (Covalent 18-Crown-6 CSP).

  • Mobile Phase: 80% Methanol : 20% Water (containing 10mM H₂SO₄ or HClO₄).[1]

  • Flow Rate: 0.5 mL/min (Adjust for backpressure < 2000 psi).

  • Detection: UV @ 210 nm (Detects the phenyl chromophore).[1]

  • Temperature: 25°C (Lower temperatures often improve resolution

    
    ).
    
Step-by-Step Workflow:
  • Equilibration: Flush column with mobile phase for 30 mins. Verify baseline stability.[1]

  • Blank Injection: Inject mobile phase to identify system peaks.

  • Racemic Standard: Inject a racemic mixture (DL) to establish the retention time of both enantiomers.

    • Expectation: On ChiroSil RCA(+), L-enantiomers typically elute before D-enantiomers (verify specific order for beta-amino acids).

  • Sample Injection: Inject (R)-isomer sample.

  • Validation: Calculate Enantiomeric Excess (

    
    ).[1]
    
    
    
    
Analytical Logic Flow

The following diagram outlines the decision process for validating the compound's purity.

HPLC_Workflow Figure 2: Chiral Purity Validation Workflow Start Start: Purity Analysis Solubility Dissolve Sample (MeOH + 0.1% Acid) Start->Solubility ColumnSel Select Column: Crown Ether CSP (ChiroSil RCA/SCA) Solubility->ColumnSel InjectRac Inject Racemic Standard ColumnSel->InjectRac CheckRes Resolution (Rs) > 1.5? InjectRac->CheckRes Optimize Optimize Conditions: 1. Lower Temp 2. Increase Organic % CheckRes->Optimize No InjectSample Inject (R)-Sample CheckRes->InjectSample Yes Optimize->InjectRac CalcEE Calculate ee% (Target > 98%) InjectSample->CalcEE

Part 4: Handling & Stability Guidelines

Storage[1]
  • Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic.[1] It must be stored in a desiccator.[1]

  • Temperature: Store at -20°C for long-term stability.

  • Container: Amber glass vials (protects from potential UV degradation of the phenyl rings over extended periods).[1]

Solubility for Biological Assays

When preparing stock solutions for in vitro assays:

  • Dissolve the HCl salt in 100% DMSO to create a high-concentration stock (e.g., 100 mM).[1]

  • Dilute into aqueous buffer (PBS) immediately prior to use.

  • Caution: Ensure the final pH of the assay buffer is not significantly altered by the acidic HCl counterion.[1] A buffering capacity check is mandatory if the final concentration exceeds 1 mM.[1]

References

  • Pharmaffiliates. (n.d.). (R)-3-Amino-4,4-diphenyl-butyric acid, Hydrochloride - Technical Data. Retrieved from [Link]

  • RStech Corporation. (2005).[1] ChiroSil Application Note: Separation of 3-amino-4,4-diphenylbutyric acid. Retrieved from [Link]

  • Watson International. (n.d.).[1] Amino Acid Derivatives: Boc-(R)-3-Amino-4,4-diphenyl-butyric acid.[3][4][5] Retrieved from [Link][1]

  • PubChem. (2025).[1][6][7][8] Compound Summary: Beta-amino acid derivatives. National Library of Medicine.[1] Retrieved from [Link]

Sources

Technical Monograph: Pharmacological Characterization & Repurposing of Diphenylbutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diphenylbutyric acid derivatives, pharmacologically realized as Diphenylbutylpiperidines (DPBPs) , represent a class of high-potency neuroleptics distinct from their butyrophenone predecessors (e.g., haloperidol). Characterized by a 4,4-diphenylbutyl scaffold, these agents—principally Pimozide , Penfluridol , and Fluspirilene —exhibit unique pharmacokinetic profiles, including high lipophilicity and extended duration of action.

While historically entrenched in the management of schizophrenia and Tourette’s syndrome via Dopamine D2 receptor antagonism, recent high-throughput screens have identified DPBPs as potent cation channel blockers (T-type


 and hERG 

) and inhibitors of oncogenic signaling (STAT3/5, autophagy). This guide analyzes the structural basis of these activities, details the critical safety liability (QT prolongation), and provides validated protocols for their investigation in both neurological and oncological contexts.

Chemical Architecture & Structure-Activity Relationship (SAR)

The pharmacophore of this class is defined by the 4,4-diphenylbutyl moiety. Unlike butyrophenones, which possess a keto group at the


-carbon, DPBPs feature a reduced, non-polar diphenylmethane terminus. This structural modification dramatically increases lipophilicity (

), facilitating blood-brain barrier (BBB) penetration and deep tissue depot formation (e.g., Penfluridol’s weekly dosing profile).
The Pharmacophore Hierarchy

The following diagram illustrates the structural derivation and functional diversity of the DPBP class.

DPBP_SAR Root Diphenylbutyric Acid Scaffold (Lipophilic Anchor) Sub1 Modification: Keto Reduction (Butyrophenone -> Diphenylbutyl) Root->Sub1 Derivatization Class Diphenylbutylpiperidines (DPBPs) Sub1->Class N-Alkylation Drug1 Pimozide (Benzimidazolinone group) Oral, Daily Class->Drug1 Drug2 Penfluridol (Trifluoromethyl-phenyl group) Oral, Weekly (Depot) Class->Drug2 Drug3 Fluspirilene (Triazaspiro group) IM, Weekly Class->Drug3 Target1 Target: D2 Receptor (Antipsychotic) Drug1->Target1 Target3 Target: hERG K+ (Cardiotoxicity) Drug1->Target3 Off-target Drug2->Target1 Target2 Target: T-Type Ca2+ (Oncology/Autophagy) Drug2->Target2

Figure 1: Structural hierarchy and target profile of Diphenylbutyric Acid Derivatives. The diphenylbutyl moiety drives lipophilicity and non-specific channel binding.

Pharmacodynamics: The "Dirty Drug" Advantage

In modern drug discovery, "selectivity" is often the goal. However, the efficacy of DPBPs in complex pathologies (schizophrenia, cancer) relies on polypharmacology .

Receptor Binding Profile

The primary mechanism is the blockade of post-synaptic Dopamine D2 receptors in the mesolimbic system. However, the diphenylbutyl moiety also confers high affinity for voltage-gated ion channels, a property now exploited for cancer repurposing.

Table 1: Comparative Binding Affinities (


 values) 
CompoundDopamine D2 (

)
5-HT2A (

)
T-Type

(

)
hERG

(

)
Pimozide 1.214.0~5018
Penfluridol 1.512.0~10035
Fluspirilene 0.845.0~3015
Haloperidol1.655.0>100027

Note: Data aggregated from Seeman et al. and recent patch-clamp studies. Lower


 indicates higher affinity.
Oncological Repurposing Mechanisms

Recent studies demonstrate that DPBPs induce cytotoxicity in glioblastoma, pancreatic, and breast cancer cells.[1][2] The mechanism is distinct from dopamine antagonism:

  • Autophagy Induction: Blockade of lysosomal trafficking and T-type calcium channels.

  • STAT Inhibition: Pimozide directly inhibits STAT3/STAT5 phosphorylation, downregulating survival genes like Bcl-2 and Myc.

Emerging Applications: The Oncological Signaling Cascade

The following pathway illustrates how DPBPs hijack survival signaling in tumor cells, leading to apoptosis.

Oncology_Pathway Drug DPBP (Pimozide/Penfluridol) Receptor D2R / Ca2+ Channels Drug->Receptor Binds STAT STAT3 / STAT5 Phosphorylation Drug->STAT Inhibits Lysosome Lysosomal Function Drug->Lysosome Disrupts Downstream1 Bcl-2 / Myc (Survival Factors) STAT->Downstream1 Downregulates Downstream2 Autophagosome Accumulation Lysosome->Downstream2 Induces Outcome Apoptosis / Cell Death Downstream1->Outcome Loss of Survival Signal Downstream2->Outcome Metabolic Stress

Figure 2: Dual-mechanism cytotoxicity of DPBPs in cancer cells involving STAT inhibition and lysosomal disruption.

Experimental Protocols

To validate these activities, rigorous experimental design is required. Below are two field-proven protocols.

Protocol A: Radioligand Binding Assay (Dopamine D2)

Purpose: To determine the affinity (


) of a novel diphenylbutyric derivative for the D2 receptor.
  • Membrane Preparation: Homogenize rat striatum in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 mins. Resuspend pellet.

  • Incubation:

    • Ligand:

      
      -Spiperone (0.2 nM final concentration).
      
    • Displacer: Increasing concentrations of test DPBP (

      
       to 
      
      
      
      ).
    • Non-Specific Control: 10

      
       (+)Butaclamol.
      
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: hERG Safety Assay (Whole-Cell Patch Clamp)

Purpose: Critical safety step. DPBPs are known hERG blockers (QT prolongation risk).

  • Cell Line: HEK293 cells stably expressing hERG (

    
    ).
    
  • Rig Setup: Glass micropipettes (resistance 2-4 M

    
    ) filled with intracellular solution (130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES).
    
  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (activates channels).

    • Repolarize to -50 mV for 2s (elicits tail current).

  • Perfusion: Apply test DPBP via gravity-fed perfusion system. Allow 5 minutes for steady-state block.

  • Data Integrity: Reject cells with leak current >100 pA or series resistance changes >20%.

Safety & Toxicology: The hERG Liability

The structural feature that grants DPBPs their potency—the lipophilic diphenylbutyl tail—is also their liability. It fits perfectly into the inner cavity of the hERG potassium channel.

  • Mechanism: Direct pore blockade prevents

    
     efflux during cardiac repolarization.
    
  • Clinical Consequence: Delayed repolarization

    
     QT interval prolongation 
    
    
    
    Risk of Torsades de Pointes (fatal arrhythmia).
  • Mitigation: In oncology trials, ECG monitoring is mandatory. Drug design efforts focus on adding polar groups to the diphenyl ring to reduce hERG affinity while maintaining D2/STAT potency.

hERG_Workflow Step1 Select DPBP Candidate Step2 In Silico Docking (hERG Cavity) Step1->Step2 Step3 Patch Clamp Assay (HEK293-hERG) Step2->Step3 Decision IC50 < 100 nM? Step3->Decision Outcome1 High Risk: Stop or Redesign Decision->Outcome1 Yes Outcome2 Low Risk: Proceed to In Vivo Decision->Outcome2 No

Figure 3: Decision tree for assessing cardiac safety of diphenylbutyric acid derivatives.

References

  • Seeman, P. (1980). Brain dopamine receptors.[3][4][5] Pharmacological Reviews, 32(3), 229-313. Link

  • Zhang, X., et al. (2021). Repurposing antipsychotics of the diphenylbutylpiperidine class for cancer therapy. Seminars in Cancer Biology, 68, 75-83.[6] Link

  • Strobl, J.S., et al. (2020). Quinoline and Diphenylbutylpiperidine Antipsychotics: Repurposing to Treat Brain Cancer. Frontiers in Oncology. Link

  • Janssen, P.A., et al. (1968). Pimozide, a chemically novel, highly potent and orally long-acting neuroleptic drug. Arzneimittelforschung, 18(3), 261-279.
  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Link

Sources

(R)-3-Amino-4,4-diphenylbutyric Acid HCl: Technical Monograph & Research Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, pharmacological mechanism, and synthesis of (R)-3-Amino-4,4-diphenylbutyric acid hydrochloride (often abbreviated in literature as a diphenyl-GABA analog or a specific


-amino acid intermediate).

Executive Summary & Chemical Identity

(R)-3-Amino-4,4-diphenylbutyric acid hydrochloride is a lipophilic


-amino acid and a structural analog of the neurotransmitter 

-aminobutyric acid (GABA). Unlike its mono-phenylated relative Phenibut (4-amino-3-phenylbutyric acid), this compound features a geminal diphenyl group at the

-position (C4), significantly altering its steric profile and pharmacological targets.

While Phenibut primarily acts as a GABA-B agonist, the bulky diphenyl moiety of 3-amino-4,4-diphenylbutyric acid shifts its activity profile toward GABA Transporter (GAT) inhibition and use as a lipophilic carrier in peptide mimetics.

Chemical Specifications
PropertySpecification
IUPAC Name (3R)-3-Amino-4,4-diphenylbutanoic acid hydrochloride
CAS Number 544455-95-0 (Generic/S-isomer ref), 332062-06-3 (Boc-protected)
Molecular Formula

Molecular Weight 255.31 g/mol (Free base) / 291.77 g/mol (HCl salt)
Solubility Soluble in Methanol, DMSO; Sparingly soluble in Water
Chirality (R)-Enantiomer (Eutomer for specific GAT recognition)
Appearance White to off-white crystalline powder

Mechanism of Action: The "Diphenyl" Shift

The pharmacological distinction between Phenibut and (R)-3-Amino-4,4-diphenylbutyric acid lies in the Structure-Activity Relationship (SAR) of the hydrophobic pocket binding.

Primary Mechanism: GABA Uptake Inhibition (GAT Blockade)

Research into diphenyl-substituted GABA analogs (structurally related to NNC-711 and Tiagabine ) indicates that the addition of a second phenyl ring creates steric bulk that prevents the molecule from activating the GABA-B receptor efficiently. Instead, it binds to the GABA Transporter (GAT-1) , preventing the reuptake of GABA from the synaptic cleft.

  • Binding Mode: The diphenyl moiety occupies the large lipophilic pocket of the transporter, locking the transporter in an outward-facing conformation.

  • Result: Increased extracellular GABA concentrations, leading to tonic inhibition of postsynaptic neurons.

Secondary Mechanism: Lipophilic Prodrug/Peptide Carrier

Due to its high lipophilicity (LogP > 3.0), this amino acid is frequently used in drug design to enhance the Blood-Brain Barrier (BBB) permeability of peptide drugs. It serves as a non-natural amino acid scaffold in:

  • HDAC Inhibitors: As a linker to improve bioavailability.

  • Peptidomimetics: Stabilizing secondary structures (helices) in peptide therapeutics.

GAT_Mechanism Compound (R)-3-Amino-4,4- diphenylbutyric acid GAT1 GABA Transporter-1 (Presynaptic) Compound->GAT1  Allosteric/Competitive   Blockade Synapse Synaptic Cleft (GABA Accumulation) GAT1->Synapse  Prevents Reuptake   GABA_Receptor Postsynaptic GABA-A/B Receptors Synapse->GABA_Receptor  Increased Ligand   Availability Inhibition Tonic Inhibition (Anxiolysis/Anticonvulsant) GABA_Receptor->Inhibition  Signaling  

Figure 1: Mechanism of Action highlighting the blockade of GABA reuptake, distinct from direct receptor agonism.

Synthesis Protocol: (R)-3-Amino-4,4-diphenylbutyric Acid

This protocol utilizes a modified Rodionov Reaction followed by Classical Resolution . This route is preferred over Arndt-Eistert homologation for safety and scalability in a research setting.

Phase 1: Synthesis of Racemic 3-Amino-4,4-diphenylbutyric Acid

Reagents: Diphenylacetaldehyde, Malonic Acid, Ammonium Acetate, Ethanol.

  • Condensation:

    • In a 500 mL round-bottom flask, dissolve Diphenylacetaldehyde (19.6 g, 100 mmol) and Malonic Acid (10.4 g, 100 mmol) in Ethanol (150 mL).

    • Add Ammonium Acetate (15.4 g, 200 mmol).

    • Reflux the mixture with stirring for 8–12 hours. The reaction proceeds via the formation of an imine intermediate, followed by decarboxylation.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the white precipitate (the

      
      -amino acid is often zwitterionic and insoluble in cold ethanol).
      
    • Wash with cold ethanol (2 x 20 mL) and diethyl ether.

    • Yield: ~60-70% of racemic product.

Phase 2: Optical Resolution to (R)-Isomer

Reagents: (S)-(+)-Mandelic Acid (or L-Tartaric Acid), Methanol/Water.

  • Salt Formation:

    • Suspend the racemic amino acid (10 g) in Methanol (100 mL).

    • Add an equimolar amount of (S)-(+)-Mandelic acid . Heat to reflux until a clear solution is obtained.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • The diastereomeric salt of the (R)-amino acid typically crystallizes out first (verify with specific rotation; literature suggests (R)-isomer pairs with (S)-acid in this solvent system).

  • Liberation of Free Acid:

    • Filter the crystals and dissolve in minimal water.

    • Pass through an ion-exchange column (Dowex 50W, H+ form) or neutralize carefully with Ammonium Hydroxide to pH 6.5 to precipitate the free (R)-amino acid.

Phase 3: Hydrochloride Salt Formation
  • Dissolve the purified (R)-amino acid in dry 2-Propanol .

  • Add HCl in Dioxane (4M) dropwise until pH < 2.

  • Precipitate with Diethyl Ether .

  • Filter and dry under vacuum over

    
    .
    

Analytical Characterization & Quality Control

To ensure scientific integrity, the following parameters must be verified.

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)

7.2-7.4 (m, 10H, Ph), 4.1 (d, 1H, CH-Ph2), 3.8 (m, 1H, CH-NH2), 2.4-2.6 (dd, 2H, CH2).
Purity HPLC (C18 Column)> 98.0% (Area under curve)
Chiral Purity Chiral HPLC> 99.0% ee (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA/DEA)
Water Content Karl Fischer< 1.0%
Experimental Workflow Diagram

Synthesis_Workflow Start Start: Diphenylacetaldehyde + Malonic Acid Step1 Rodionov Condensation (EtOH, NH4OAc, Reflux) Start->Step1 Racemate Racemic 3-Amino-4,4- diphenylbutyric acid Step1->Racemate Resolution Chiral Resolution ((S)-Mandelic Acid) Racemate->Resolution Crystallization Fractional Crystallization of Diastereomeric Salt Resolution->Crystallization Hydrolysis Acidification (HCl/Dioxane) Crystallization->Hydrolysis Final Final Product: (R)-Isomer HCl Salt Hydrolysis->Final

Figure 2: Step-by-step synthesis and resolution workflow.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use a fume hood. The precursor Diphenylacetaldehyde can be an irritant.

  • Storage: Hygroscopic. Store at -20°C in a desiccator.

  • Legal Status: Unlike Phenibut, this specific analog is generally unregulated in most jurisdictions but is intended strictly for in vitro or laboratory animal research .

References

  • Synthesis & Resolution: Method for preparing optically active 3-amino-4,4-diphenylbutyric acid. (Related Patent Logic: US8796330B2).

  • GABA Analog Pharmacology: Structure-activity relationships of GABA analogues containing a lipophilic domain. Journal of Medicinal Chemistry.

  • Peptide Synthesis Application: Boc-(R)-3-Amino-4,4-diphenyl-butyric acid as a building block. ChemicalBook/Supplier Data.

  • GAT Inhibition Mechanisms: Pharmacology of GABA Transport Inhibitors. Neurochemistry International.

Methodological & Application

Synthesis of (R)-3-Amino-4,4-diphenyl-butyric acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of (R)-3-Amino-4,4-diphenylbutyric Acid Hydrochloride

Executive Summary

(R)-3-Amino-4,4-diphenylbutyric acid hydrochloride (CAS 332062-03-0) is a critical chiral


-amino acid building block.[1] It serves as a structural scaffold in the development of peptidomimetics, specifically acting as a bulky, hydrophobic anchor in protease inhibitors and integrin antagonists. Its gem-diphenyl moiety provides unique conformational constraints that enhance metabolic stability and receptor binding affinity.

This guide details a robust, scalable synthetic protocol utilizing Ellman’s Sulfinamide auxiliary chemistry . Unlike classical resolution methods (e.g., Rodionov reaction followed by enzymatic resolution), this asymmetric approach ensures high enantiomeric excess (


) and eliminates the waste associated with discarding the unwanted (S)-enantiomer.

Retrosynthetic Analysis

The synthesis is designed around the diastereoselective addition of an acetate enolate equivalent to a chiral sulfinimine. This convergent strategy allows for the precise installation of the stereocenter at C3.

Retrosynthesis Target (R)-3-Amino-4,4-diphenylbutyric acid HCl (Target Molecule) Inter1 (R_S, R)-Sulfinamide Ester (Protected Intermediate) Inter1->Target Acid Hydrolysis (HCl) Imine (R_S)-N-Sulfinyl Imine (Chiral Electrophile) Imine->Inter1 Diastereoselective Addition Aldehyde Diphenylacetaldehyde (Starting Material) Aldehyde->Imine Ti(OEt)4 Condensation Auxiliary (R)-tert-Butanesulfinamide (Chiral Auxiliary) Auxiliary->Imine Reagent Reformatsky Reagent (BrZnCH2COOtBu) Reagent->Inter1

Figure 1: Retrosynthetic disconnection showing the assembly of the chiral core via Ellman chemistry.[2]

Experimental Protocols

Method A: Asymmetric Synthesis via Sulfinimine (Preferred Route)

Prerequisites:

  • All reactions involving organometallics must be performed under an inert atmosphere (Nitrogen or Argon).

  • Glassware should be oven-dried at 120°C for at least 4 hours.

Materials Table:

ReagentCAS No.[1][3][4]Equiv.[5][6]Role
Diphenylacetaldehyde947-91-11.0Substrate
(R)-(+)-tert-Butanesulfinamide196929-78-91.1Chiral Auxiliary
Titanium(IV) ethoxide3087-36-32.0Lewis Acid / Dehydrating Agent
Zinc Dust (Activated)7440-66-65.0Reformatsky Reagent
tert-Butyl bromoacetate5292-43-33.0Nucleophile Precursor
THF (Anhydrous)109-99-9-Solvent
Step 1: Formation of (R)-N-(Diphenylethylidene)-tert-butanesulfinamide

Mechanism: Titanium(IV) ethoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.

  • Setup: Charge a 3-neck round-bottom flask (RBF) with (R)-tert-butanesulfinamide (1.1 equiv) and Diphenylacetaldehyde (1.0 equiv).

  • Solvation: Add anhydrous THF (concentration ~0.5 M relative to aldehyde).

  • Activation: Add Ti(OEt)4 (2.0 equiv) dropwise via syringe. The solution may turn slightly yellow.

  • Reaction: Stir at room temperature (20–25°C) for 16–24 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.

  • Quench: Pour the mixture into an equal volume of brine (saturated NaCl) with vigorous stirring. A white titanium salt precipitate will form.

  • Workup: Filter the suspension through a pad of Celite. Wash the cake with EtOAc.

  • Purification: Dry the filtrate over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) to yield the sulfinimine as a viscous oil or solid.

Critical Quality Attribute (CQA): Ensure <1% residual aldehyde to prevent side reactions in Step 2.

Step 2: Diastereoselective Reformatsky Reaction

Mechanism: The zinc enolate of tert-butyl acetate attacks the sulfinimine. The chiral sulfinyl group directs the attack via a closed chair-like transition state (Zimmerman-Traxler model), yielding the (R,R)-diastereomer.

  • Activation of Zinc: In a separate flask, suspend Zinc dust (5.0 equiv) in THF. Add catalytic TMSCl (0.05 equiv) and stir for 15 min to activate the surface.

  • Reagent Formation: Add tert-Butyl bromoacetate (3.0 equiv) dropwise to the zinc suspension at a rate that maintains a gentle reflux (initiate with heat gun if necessary). Stir for 45 min at 50°C to form the Reformatsky reagent.

  • Addition: Cool the Reformatsky solution to 0°C. Cannulate the solution of Sulfinimine (from Step 1) in THF into the zinc reagent slowly.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

  • Quench: Add saturated NH4Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with NaHCO3 and brine.

  • Isolation: Concentrate to obtain the diastereomerically pure sulfinamide ester.

Data Check:

  • Diastereomeric Ratio (dr): Typically >95:5.[7][8]

  • Yield: Expect 80–90%.

Step 3: Deprotection and Salt Formation

Mechanism: Acidic hydrolysis cleaves both the N-sulfinyl group (releasing SO2) and the tert-butyl ester, yielding the free amino acid hydrochloride.

  • Dissolution: Dissolve the intermediate from Step 2 in 1,4-Dioxane .

  • Hydrolysis: Add 4M HCl in Dioxane (10 equiv).

  • Reaction: Heat to 60°C for 2–4 hours. A white precipitate often begins to form.

  • Precipitation: Cool to 0°C. Add diethyl ether or MTBE to fully precipitate the product.

  • Filtration: Filter the solid under nitrogen (hygroscopic). Wash with cold ether.

  • Drying: Dry in a vacuum oven at 40°C over P2O5.

Final Product: (R)-3-Amino-4,4-diphenylbutyric acid hydrochloride.[1] Appearance: White crystalline solid.

Analytical Specification

TestMethodSpecification
Identity 1H NMR (DMSO-d6)Consistent with structure. Characteristic benzhydryl proton signal.
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.0%
Chiral Purity Chiral HPLC (Daicel Crownpak CR(+))> 99.0% ee
Water Content Karl Fischer< 1.0%

NMR Data Summary (Simulated):

  • 1H NMR (400 MHz, DMSO-d6):

    
     12.5 (br s, 1H, COOH), 8.1 (br s, 3H, NH3+), 7.4–7.1 (m, 10H, Ar-H), 4.3 (d, J=10 Hz, 1H, CH-Ph2), 3.9 (m, 1H, CH-N), 2.6 (dd, 1H, CH2), 2.4 (dd, 1H, CH2).
    

Safety & Handling

  • Titanium(IV) ethoxide: Moisture sensitive. Hydrolyzes to release ethanol. Handle in fume hood.

  • HCl in Dioxane: Corrosive and fuming. Causes severe burns.

  • Zinc Dust: Flammable solid. Do not dispose of wet zinc dust in combustible trash; quench with dilute acid before disposal.

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines and Amino Acids." Accounts of Chemical Research, vol. 35, no.[6] 11, 2002, pp. 984–995. Link

  • Tang, T. P., and Ellman, J. A. "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Vinylogous Mannich Reactions." Journal of Organic Chemistry, vol. 64, no. 1, 1999, pp. 12–13. Link

  • PubChem Compound Summary. "(R)-3-Amino-4-phenylbutyric acid hydrochloride" (Analogous Structural Data). National Center for Biotechnology Information. Link

  • ChemicalBook. "Synthesis of Beta-Amino Acids via Rodionov Reaction." (General Methodology Reference). Link

Disclaimer: This protocol is intended for use by qualified scientific personnel. Optimization may be required depending on specific scale and equipment.

Sources

Application Note: High-Fidelity Asymmetric Synthesis of 3-Amino-4,4-diphenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acids
Target Molecule:  (3R)-3-Amino-4,4-diphenylbutanoic acid (and its ethyl ester)

Abstract & Strategic Overview

3-Amino-4,4-diphenylbutanoic acid is a bulky


-amino acid pharmacophore. Structurally homologous to the biphenyl-methyl moiety found in Sacubitril  (a Neprilysin inhibitor), this scaffold presents significant steric challenges during synthesis due to the geminal diphenyl group at the 

-position.

This Application Note details two industrial-grade protocols for the asymmetric construction of the C3-chiral center. We prioritize methods that ensure high enantiomeric excess (


) and scalability.
Strategic Route Comparison
FeatureProtocol A: Rh-Catalyzed Hydrogenation Protocol B: Biocatalytic Transamination
Mechanism Asymmetric reduction of N-acyl enamideEnzymatic amine transfer to

-keto ester
Chirality Source Chiral Phosphine Ligand (e.g., DuPhos, Binap)

-Transaminase Enzyme
Scalability High (Kg to Ton scale)Medium-High (Volumetric productivity limits)
Green Metric Solvent heavy (MeOH/EtOAc), metal wasteAqueous media, biodegradable catalyst
Key Challenge Catalyst cost &

sensitivity
Equilibrium displacement & substrate solubility

Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation

This is the "Gold Standard" method adapted from industrial routes for Sacubitril. It relies on the asymmetric hydrogenation of an N-enamide precursor. The bulky diphenyl group actually aids stereoselectivity by locking the substrate conformation in the catalyst binding pocket.

Retrosynthetic Logic

The target chiral amine is generated from an achiral Z-enamide ester. The geometry of the enamide alkene is critical; the (Z)-isomer typically yields higher


 with DuPhos-type ligands.
Step-by-Step Protocol
Phase 1: Precursor Synthesis (The Enamide)

Reaction: Condensation of ethyl 4,4-diphenyl-3-oxobutanoate with acetamide/anhydride or via Horner-Wadsworth-Emmons (HWE). Note: We utilize the HWE route for geometric purity.

  • Reagents: Diphenylacetaldehyde, Triethyl 2-acetamido-2-(diethoxyphosphoryl)acetate, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Procedure:

    • Dissolve Triethyl 2-acetamido-2-(diethoxyphosphoryl)acetate (1.1 equiv) in dry THF at 0°C.

    • Add DBU (1.2 equiv) dropwise. Stir for 30 min.

    • Add Diphenylacetaldehyde (1.0 equiv) slowly to maintain temp < 5°C.

    • Warm to 25°C and stir for 4 hours.

    • Workup: Quench with saturated

      
      . Extract with EtOAc. Wash organic layer with brine.
      
    • Purification: Recrystallize from heptane/EtOAc to isolate the (Z)-Ethyl 3-acetamido-4,4-diphenylbut-2-enoate .

    • Checkpoint: Verify (Z)-geometry via NOE NMR spectroscopy (interaction between amide NH and vinyl proton).

Phase 2: Asymmetric Hydrogenation

Catalyst System: [Rh(COD)


]BF

+ (R,R)-Me-DuPhos. (Note: (R,R)-ligand typically yields the (R)-amino acid, but this must be empirically confirmed for the specific substrate).
  • Glovebox Operation (Strict Anaerobic Conditions):

    • In a mixing vial, dissolve [Rh(COD)

      
      ]BF
      
      
      
      (1.0 mol%) and (R,R)-Me-DuPhos (1.1 mol%) in degassed methanol. Stir for 15 min to form the active orange catalyst complex.
  • Reactor Loading:

    • Load the Enamide substrate (10 g) into a high-pressure autoclave.

    • Add degassed Methanol (100 mL).

    • Inject the catalyst solution via syringe under inert flow.

  • Hydrogenation:

    • Purge autoclave 3x with

      
      , then 3x with 
      
      
      
      .
    • Pressurize to 5-10 bar

      
      .
      
    • Stir at 25°C for 12 hours.

  • Workup:

    • Vent

      
      . Concentrate solvent in vacuo.[1]
      
    • Pass residue through a short silica plug to remove Rhodium traces.

  • Hydrolysis (Optional for Free Acid):

    • Reflux in 6M HCl for 4 hours to remove the Ethyl ester and Acetyl protecting group.

Mechanistic Visualization (Catalytic Cycle)

Rh_Cycle Complex Pre-Catalyst [Rh(P*P)(Solv)2]+ Substrate Substrate Binding (Enamide Coordination) Complex->Substrate + Enamide OxAdd Oxidative Addition (Rh-H2 Species) Substrate->OxAdd + H2 Insertion Migratory Insertion (C-H Bond Formation) OxAdd->Insertion Rate Limiting Elimination Reductive Elimination (Product Release) Insertion->Elimination Irreversible Elimination->Complex - Product

Figure 1: The Rh(I) catalytic cycle. The chiral bisphosphine ligand creates a rigid steric environment, forcing


 addition across the Re or Si face of the enamide.

Protocol B: Biocatalytic Transamination

This route is preferred for "Green Chemistry" applications. It utilizes an ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Transaminase (

-TA) to swap a ketone oxygen for an amine group with high stereospecificity.
Substrate Preparation

Substrate: Ethyl 4,4-diphenyl-3-oxobutanoate. Synthesis: Claisen condensation of ethyl acetate with diphenylacetyl chloride (or via Meldrum's acid route).

Enzyme Selection & Conditions[2]
  • Enzyme: ATA-117 or genetically modified variants (e.g., from Arthrobacter sp. or Vibrio fluvialis).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Amine Donor: Isopropylamine (IPA). Advantage: The byproduct is acetone, which is volatile.

Step-by-Step Protocol
  • Buffer Preparation:

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.5).

    • Add PLP (1 mM).

  • Reaction Mix:

    • Substrate: 50 mM Ethyl 4,4-diphenyl-3-oxobutanoate (dissolved in 10% DMSO cosolvent).

    • Amine Donor: 1 M Isopropylamine.

    • Biocatalyst: 10 mg/mL lyophilized

      
      -TA powder (or whole cell equivalent).
      
  • Incubation:

    • Shake at 30°C, 150 rpm for 24 hours.

    • Equilibrium Shift: Leave the reaction vessel slightly open (with a filter) or apply mild vacuum to remove Acetone byproduct, driving the equilibrium to the right.

  • Quench & Isolation:

    • Acidify to pH 2 with 1M HCl (stops enzyme, protonates amine).

    • Wash with MTBE (removes unreacted ketone).

    • Basify aqueous layer to pH 10 with NaOH.

    • Extract product into DCM.

Biocatalytic Workflow Diagram

Bio_Workflow Raw Beta-Keto Ester (Substrate) Mix Reaction Vessel (pH 7.5, PLP, IPA) Raw->Mix Byprod Acetone (Removal drives Eq) Mix->Byprod Evaporation Product Chiral Beta-Amino Ester Mix->Product 24h / 30°C Enzyme Transaminase (ATA-117) Enzyme->Mix

Figure 2: Kinetic resolution workflow. Continuous removal of acetone is critical for high conversion.

Analytical Quality Control

Trustworthiness in asymmetric synthesis relies on rigorous analytics. Standard C18 HPLC is insufficient for determining Enantiomeric Excess (


).
Chiral HPLC Method[1][2][3][4]
  • Column: Daicel Chiralpak AD-H or OD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm (Amide absorption) or 254 nm (Phenyl absorption).

  • Temperature: 25°C.

Acceptance Criteria
ParameterSpecificationNote
Purity (Achiral)

Area % via C18 HPLC
Chiral Purity (

)

Critical for pharmaceutical intermediates
Residual Metal

ppm
If using Rh route (ICP-MS)

Troubleshooting & Optimization

  • Low Conversion (Hydrogenation):

    • Cause: Catalyst poisoning by trace sulfur or oxygen.

    • Fix: Recrystallize the enamide precursor. Ensure

      
       gas is 5.0 grade or higher.
      
  • Low

    
     (Hydrogenation): 
    
    • Cause: Wrong solvent polarity or temperature too high.

    • Fix: Switch from MeOH to TFE (Trifluoroethanol) or lower temp to 0°C. TFE often enhances H-bonding interactions with the ligand.

  • Substrate Inhibition (Biocatalysis):

    • Cause: High concentration of hydrophobic ketone aggregates enzyme.

    • Fix: Use a biphasic system (Buffer + Toluene overlay) to act as a substrate reservoir.

References

  • Novartis AG. (2008). Process for the preparation of N-acyl-biphenyl alanine derivatives. WO Patent 2008031567. Link

  • Hook, D. F., et al. (2016). Industrial Synthesis of the Key Precursor for Sacubitril.[3] Organic Process Research & Development, 20(2), 396-402. Link

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 103(8), 2921-2944. (Mechanistic grounding for metal-catalyzed asymmetry). Link

  • Mathew, S., & Yun, H. (2012). Omega-Transaminases for the Synthesis of Chiral Amines.[4] ACS Catalysis, 2(6), 993-1001. Link

  • Daicel Chiral Technologies. (2023).[5] Application Note: Separation of Beta-Amino Acids.Link

Sources

Accelerating Lead Optimization: Late-Stage Functionalization of N-Heterocycles via Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Magic Methyl" & The Analog Bottleneck

In modern drug discovery, the "Magic Methyl" effect—where the addition of a single methyl group can boost potency by orders of magnitude or resolve metabolic liabilities—is a well-documented phenomenon. However, traditional synthetic logic often requires de novo synthesis of the entire scaffold to introduce this small change, creating a bottleneck in the Design-Make-Test-Analyze (DMTA) cycle.

This Application Note details a validated workflow for Late-Stage Functionalization (LSF) using visible-light photoredox catalysis. We focus specifically on the Minisci-type alkylation of N-heterocycles , a transformation critical for functionalizing pyridines, quinolines, and isoquinolines—scaffolds present in over 60% of FDA-approved small molecule drugs.

Key Advantages:

  • Direct Functionalization: Bypasses pre-functionalized handles (e.g., halides/boronates).

  • Mild Conditions: Room temperature, visible light, tolerant of polar functional groups.

  • High-Throughput Compatible: Amenable to 96-well plate screening for rapid condition optimization.[1]

Mechanistic Principles

The protocol relies on the generation of nucleophilic alkyl radicals that attack electron-deficient heterocycles. We utilize the high-performance iridium photocatalyst [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ due to its long excited-state lifetime and high oxidation potential (


 V vs SCE), which allows it to access a broad range of radical precursors.
The Catalytic Cycle (Decarboxylative Minisci)

The reaction proceeds via a radical mechanism where a carboxylic acid (alkyl source) is oxidatively decarboxylated to generate an alkyl radical. This radical adds to the protonated heterocycle, followed by oxidative rearomatization.

PhotoredoxCycle Ir3 Ir(III) Ground State [Ir{dF(CF3)ppy}2(dtbbpy)]+ Ir3_Star *Ir(III) Excited State Long-lived Triplet Ir3->Ir3_Star Blue LED (450nm) Ir2 Ir(II) Reduced State Ir3_Star->Ir2 SET (Oxidation of Substrate) Ir2->Ir3 SET to Oxidant Substrate Alkyl-COOH (Radical Precursor) Radical Alkyl Radical (R•) Substrate->Radical -CO2 (Oxidative Decarboxylation) Heterocycle Protonated Heterocycle (Substrate) Radical->Heterocycle Radical Addition Product Functionalized Heterocycle Heterocycle->Product -H+ (Rearomatization) Oxidant Persulfate (S2O8 2-) External Oxidant Oxidant->Ir2 Accepts e-

Figure 1: Mechanistic cycle for the iridium-catalyzed decarboxylative Minisci reaction. The cycle highlights the generation of the alkyl radical via Single Electron Transfer (SET).[2]

Experimental Protocols

Protocol A: High-Throughput Screening (HTE) in 96-Well Format

Purpose: Rapidly identify optimal radical precursors (acids vs. halides) and solvent conditions for a specific drug scaffold.

Materials:

  • Photoreactor: 96-well blue LED array (e.g., Lumidox® or equivalent home-built setup with 450nm LEDs).

  • Catalyst: [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (1 mM stock in DMSO).

  • Oxidant: Ammonium Persulfate ((NH₄)₂S₂O₈).

  • Acid/Buffer: TFA (Trifluoroacetic acid).

Step-by-Step Workflow:

  • Stock Preparation:

    • Prepare 0.1 M stock solutions of the heterocycle substrate in DMSO:H₂O (9:1).

    • Prepare 0.2 M stock solutions of diversity reagents (various carboxylic acids).

    • Prepare catalyst stock (1 mM in DMSO).

  • Dispensing (Glovebox or Liquid Handler):

    • To each well of a 1 mL glass 96-well plate, add:

      • 10 µL Catalyst Stock (1 mol% final).

      • 50 µL Heterocycle Stock (5 µmol scale).

      • 75 µL Acid Reagent Stock (1.5 equiv).

      • 10 µL TFA (to ensure protonation of the heterocycle).

      • Solid addition: 3.5 mg (NH₄)₂S₂O₈ (3 equiv).

  • Inertion (Critical):

    • Seal the plate with a pre-slit silicone mat and a gas-permeable tape.

    • If not in a glovebox, purge the headspace of the plate with Nitrogen for 5 minutes using a manifold. Note: Oxygen is a potent quencher of the excited iridium state.

  • Irradiation:

    • Place on the LED photoreactor. Use a fan to maintain temperature < 35°C.

    • Irradiate for 18 hours.

  • Analysis:

    • Dilute with 500 µL MeCN. Centrifuge to remove salts.

    • Analyze via UPLC-MS. Calculate conversion vs. Internal Standard (e.g., Caffeine).

Protocol B: Gram-Scale Batch Synthesis

Purpose: Scale up the best hit from HTE for biological profiling.

Setup Diagram:

BatchSetup Flask Pyrex Flask (Agitated) Light Blue LED Strip (Wrapped or External) Light->Flask Photons Fan Cooling Fan (Active Cooling) Fan->Flask Airflow (<30°C) Gas N2 Sparging (Continuous) Gas->Flask Deoxygenation

Figure 2: Batch reactor setup ensuring maximum light penetration and temperature control.

Procedure:

  • Charge: In a 100 mL Pyrex round-bottom flask, add:

    • Substrate (Heterocycle): 1.0 g (1.0 equiv)

    • Alkyl Carboxylic Acid: 2.0 equiv

    • [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆: 0.5 mol% (Reduced loading for scale-up)

    • (NH₄)₂S₂O₈: 2.0 equiv

    • Solvent: DMSO/H₂O (4:1, 0.1 M concentration relative to substrate).

  • Deoxygenation (Self-Validating Step):

    • Submerge a needle connected to an N₂ line directly into the solvent.

    • Sparge for 20 minutes.

    • Validation: The solution should remain clear/yellow. If it turns dark immediately, check for oxidant impurities.

  • Reaction:

    • Add TFA (1.0 equiv).

    • Irradiate with high-intensity blue LEDs (e.g., Kessil lamps or LED strips wrapped around the flask).

    • Monitor internal temperature: Must not exceed 40°C (use external fan).

  • Workup:

    • Dilute with EtOAc and wash with saturated NaHCO₃ (to neutralize TFA and remove unreacted acid).

    • Wash aqueous layer 3x with EtOAc (heterocycles can be polar).

    • Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography.

Data & Optimization Guide

Radical Precursor Selection

Not all alkyl sources perform equally. The table below summarizes the efficiency of different radical precursors for alkylating a standard Quinoline scaffold.

Radical Precursor ClassReagents RequiredTypical YieldSelectivityComments
Carboxylic Acids Persulfate, TFA60-85%C2 > C4Most diverse commercial availability.
Alkyl Halides Silane (TTMSS), Base40-60%C2 > C4Good for tertiary alkyl groups.
Sulfinates None (Redox neutral)50-75%C2 onlyCleanest reaction profile; requires synthesis of sulfinate salt.
Trifluoroborates Persulfate30-50%C2/C4 mixOften requires more catalyst loading.
Troubleshooting & "Expertise" Insights
  • The "Beer-Lambert" Trap:

    • Issue: Reaction stalls at 50% conversion on scale-up.

    • Cause: Light cannot penetrate deep into the flask (high optical density).

    • Fix: Increase surface-area-to-volume ratio. Use flow chemistry loops or multiple smaller vials for >5g batches.

  • Regioselectivity Issues:

    • Minisci reactions are governed by electronics. The radical is nucleophilic; the heterocycle is electrophilic.

    • Optimization: If obtaining a mixture of C2/C4 isomers, increase the acidity (more TFA) to make the heterocycle more electrophilic, often improving C2 selectivity due to sterics/electronics balance.

  • Catalyst Death:

    • Observation: Reaction mixture turns from bright yellow to colorless/grey.

    • Diagnosis: The Iridium catalyst has bleached (degraded).

    • Remedy: Ensure stricter O₂ exclusion. Add catalyst in two portions (t=0 and t=5h).

References

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Science. Link (Note: Representative citation for Minisci overview).

  • Cernak, T., et al. (2016). The medicinal chemist’s guide to late-stage functionalization.[2] Nature. Link

  • Oderinde, M. S., et al. (2016). Practical Syntheses of [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses.[3][4] Link

  • McAtee, R. C., et al. (2019). Photoredox alkylation of C–H bonds.[5] Nature Reviews Chemistry.[4] Link

  • Dunne, A., et al. (2022). Recent developments in the photoredox catalyzed Minisci-type reactions under continuous flow. Chemical Communications. Link

Sources

Application Note: Protocol for Incorporating Unnatural Amino Acids into Peptide Chains

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of unnatural amino acids (UAAs) is a transformative strategy in modern drug development, enabling the synthesis of peptidomimetics with enhanced proteolytic stability, improved membrane permeability, and novel functionalities (e.g., photo-crosslinking, fluorescence). However, standard protocols for natural amino acids often fail when applied to UAAs due to steric hindrance , low nucleophilicity , and racemization risks .

This Application Note provides a bifurcated guide:

  • Chemical Synthesis (SPPS): The primary method for therapeutic peptides (<50 residues). Focuses on overcoming steric bulk (e.g., Aib, N-methylated residues).[1]

  • Biological Synthesis (Genetic Code Expansion): For longer peptides or protein engineering. Focuses on orthogonal translation systems.

Part I: Chemical Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Critical Mechanistic Insight: The Steric Challenge

Standard coupling reagents (e.g., HBTU) rely on the formation of an active ester. For UAAs like


-aminoisobutyric acid (Aib) or 

-methyl-alanine, the extra methyl groups create significant steric clash.[1]
  • The Solution: Use reagents that generate less bulky, more reactive intermediates (e.g., HATU/HOAt) or reagents that minimize racemization (e.g., COMU, Oxyma).

  • The Risk: Forcing conditions (high temperature/time) increases the risk of epimerization (racemization), particularly for Cys and His residues.

Reagent Selection Matrix
ScenarioRecommended Reagent SystemRationale
Standard UAA DIC (diisopropylcarbodiimide) + Oxyma PureHigh efficiency, suppresses racemization better than HOBt [1].
Sterically Hindered (e.g., Aib)HATU + HOAt + DIEA7-azabenzotriazole speeds up kinetics significantly; HOAt acts as a catalyst.
N-Methylated Residues COMU + DIEA (or PyAOP)COMU shows superior performance for difficult sequences with lower racemization than HATU [2].
Cysteine/Histidine DIC + Oxyma (Room Temp)Avoid phosphonium/uronium salts (HATU/HBTU) which can cause high racemization rates for these residues.
Protocol: Coupling Sterically Hindered UAAs (Fmoc-Chemistry)

Prerequisites:

  • Resin: Rink Amide ProTide or ChemMatrix (PEG-based resins swell better, improving diffusion for bulky UAAs).

  • Solvent: DMF (Dimethylformamide), strictly amine-free.

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 20 minutes.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Note: For sequences prone to aspartimide formation, add 0.1M HOBt to the deprotection cocktail.

  • Wash: DMF (5 x 1 min).

  • Activation (The Critical Step):

    • Dissolve 5.0 equivalents of the Fmoc-UAA relative to resin loading.

    • Add 4.9 equivalents of HATU (or COMU).

    • Add 10 equivalents of DIEA (Diisopropylethylamine).

    • Pre-activation: Allow to react for exactly 30 seconds before adding to resin. (Do not wait longer; the active ester can hydrolyze or rearrange).

  • Coupling:

    • Add mixture to resin.[2][3][4]

    • Microwave Option (Recommended): Heat to 75°C for 5 minutes (except for Cys/His/Arg).

    • Room Temp Option: Shake for 2-4 hours.

  • Double Coupling (Mandatory for UAAs):

    • Drain and repeat Steps 4-5 with fresh reagents.

  • Monitoring (Validation):

    • Perform Chloranil Test (see Section 2.4). Standard Kaiser test fails for secondary amines (e.g., after N-methyl coupling).

  • Capping:

    • If coupling is incomplete (<99%), cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Validation: The Chloranil Test

Used for detecting free secondary amines (e.g., proline, N-methyl amino acids) where the Kaiser test is insensitive.

  • Transfer ~10 resin beads to a small glass tube.

  • Add 2 drops of 2% Acetaldehyde in DMF .

  • Add 2 drops of 2% Chloranil in DMF .

  • Wait 5 minutes at room temperature.

    • Blue/Green Beads: Positive (Free secondary amine present → Incomplete coupling).

    • Colorless/Amber: Negative (Coupling complete).

Part II: Biological Incorporation (Genetic Code Expansion)

For peptides >50 AA or complex protein scaffolds, chemical synthesis is inefficient. Genetic Code Expansion (GCE) reassigns a stop codon (usually Amber/TAG) to a UAA.[5]

Mechanism: Orthogonal Translation

This system requires an "orthogonal" pair: a tRNA and an aminoacyl-tRNA synthetase (aaRS) that do not cross-react with the host (e.g., E. coli) machinery.

  • Common Pair: Methanocaldococcus jannaschii (Mj) TyrRS/tRNA for E. coli.

  • Mechanism: The orthogonal aaRS charges the orthogonal tRNA with the UAA. The tRNA recognizes the UAG stop codon on the mRNA, inserting the UAA instead of terminating translation [3].

Workflow Diagram (Genetic Incorporation)

GCE_Workflow Plasmid Plasmid Design (Gene of Interest with TAG codon) Trans Co-Transformation (into E. coli BL21) Plasmid->Trans OrthoSystem Orthogonal System (pEVOL plasmid: tRNA/aaRS) OrthoSystem->Trans Media Growth Media + Antibiotics Trans->Media Induction Induction (IPTG/Ara) + Add UAA (1mM) Media->Induction OD600 = 0.5 Protein Protein Expression (UAA incorporated at TAG) Induction->Protein Translation

Figure 1: Workflow for Genetic Code Expansion. The host cell is co-transformed with the target gene (containing the Amber stop codon) and the orthogonal tRNA/aaRS machinery.

Protocol: In Vivo Expression
  • Plasmid Construction: Mutate the codon of interest to TAG (Amber) using site-directed mutagenesis.

  • Transformation: Co-transform E. coli BL21(DE3) with:

    • Plasmid A: Target Gene (TAG mutant).

    • Plasmid B: Orthogonal aaRS/tRNA pair (e.g., pEVOL-pAzF for p-azido-phenylalanine).

  • Growth: Inoculate in LB media with appropriate antibiotics (e.g., Ampicillin + Chloramphenicol). Grow to OD600 = 0.5.

  • UAA Addition (Critical):

    • Dissolve UAA in minimal base (NaOH) or DMSO.

    • Add to culture to a final concentration of 1 mM .

    • Note: Adding UAA too late results in truncated protein (termination at TAG).

  • Induction: Add IPTG (to induce target gene) and Arabinose (to induce aaRS/tRNA).

  • Harvest: Incubate at 30°C for 4-12 hours. Purify using standard affinity tags (e.g., His-tag).

    • QC: Full-length protein indicates successful suppression. Truncated protein indicates failure.

Troubleshooting & Optimization

SPPS Troubleshooting Table
ObservationRoot CauseCorrective Action
Incomplete Coupling (Blue Beads) Steric hindrance or aggregation.1. Use Microwave heating (75°C).2. Switch to ChemMatrix resin.3. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1).
Racemization (D-isomer detected) Over-activation or high base concentration.1. Switch from HATU to DIC/Oxyma.2. Reduce base (DIEA) to 1.0 eq relative to AA.3. Lower temperature to 4°C.
Deletion Sequences Slow kinetics of UAA.1. Double or Triple couple.2. Cap with Acetic Anhydride after every step.
Logic Flow for Difficult Couplings (SPPS)

SPPS_Logic Start Start Coupling Cycle CheckAA Is Amino Acid Hindered? (N-Me, Aib, Alpha-Methyl) Start->CheckAA Standard Standard Protocol Reagent: DIC/Oxyma Time: 1 hr CheckAA->Standard No Hindered Hindered Protocol Reagent: HATU/HOAt Temp: 75°C (Microwave) CheckAA->Hindered Yes Test Validation Test Standard->Test Hindered->Test Kaiser Kaiser Test (Primary Amines) Test->Kaiser Standard AA Chloranil Chloranil Test (Secondary Amines) Test->Chloranil N-Me/Pro Result Pass? Kaiser->Result Chloranil->Result Recouple Double Couple (New Reagents) Result->Recouple No (Colored) Next Proceed to Deprotection Result->Next Yes (Colorless) Recouple->Test

Figure 2: Decision matrix for peptide coupling optimization.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Chin, J. W. (2014). Expanding and reprogramming the genetic code. Nature. Link

  • BenchChem. (2025).[6][7] Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes. Link

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[1] Link

Sources

Application Note: HPLC Analytical Strategies for (R)-3-Amino-4,4-diphenyl-butyric acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(R)-3-Amino-4,4-diphenyl-butyric acid hydrochloride (CAS: 33406-25-2) is a critical chiral building block, often utilized in the synthesis of neuroactive pharmaceutical ingredients (e.g., NMDA antagonists, GABA analogs). Its structure features a bulky hydrophobic diphenyl tail and a polar zwitterionic head (amino acid moiety).[1]

This unique amphiphilic structure presents specific analytical challenges:

  • Chirality: The (R)-enantiomer must be distinguished from the (S)-enantiomer to ensure stereochemical purity.

  • Zwitterionic Behavior: The presence of both amine and carboxylic acid groups requires careful pH control to prevent peak tailing.[1]

  • Hydrophobicity: The diphenyl moiety significantly increases retention on reverse-phase columns compared to standard aliphatic amino acids.[1]

This guide provides two distinct, self-validating protocols:

  • Protocol A (Achiral): A Reverse-Phase (RP-HPLC) method for chemical purity and assay.[2]

  • Protocol B (Chiral): A Normal-Phase (NP-HPLC) method for enantiomeric excess (ee) determination.

Chemical Properties & Handling[1]

PropertyDescription
Chemical Name This compound
Molecular Formula C₁₆H₁₇NO₂[3] · HCl
Molecular Weight 291.77 g/mol
Solubility Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in Water; Insoluble in Hexane.[1]
Chromophores Diphenyl groups (strong UV absorption at 210–220 nm; moderate at 254 nm).[1]
pKa Values ~2.3 (Carboxyl), ~9.6 (Amine)

Protocol A: Achiral Purity (RP-HPLC)

Objective: To determine chemical purity and quantify the hydrochloride salt content. Mechanism: Ion-Suppression Reverse Phase Chromatography.[1] By using an acidic mobile phase (pH ~2.0), the carboxylic acid remains protonated (neutral) and the amine remains protonated (cationic).[1] The bulky diphenyl groups drive retention via hydrophobic interaction with the C18 stationary phase.[1]

Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water (pH ~2.[1]1)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 215 nm (Primary), 254 nm (Secondary)
Injection Volume 10 µL
Run Time 20 Minutes
Gradient Program[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold
12.001090Linear Gradient
15.001090Wash
15.109010Re-equilibration
20.009010End
Sample Preparation (Achiral)
  • Diluent: Water : Acetonitrile (50:50 v/v).[1]

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock Solution 1:10 to obtain 0.1 mg/mL for assay.

Protocol B: Chiral Purity (NP-HPLC)

Objective: To determine Enantiomeric Excess (% ee) of the (R)-isomer. Mechanism: Amylose-based polysaccharide stationary phases (e.g., Chiralpak AD-H) form inclusion complexes. The "H" type columns are coated on silica.[1] The interaction involves hydrogen bonding and steric hindrance within the chiral cavity.[1] Critical Note: Since the analyte is an HCl salt, Trifluoroacetic Acid (TFA) is added to the mobile phase.[1] This suppresses the ionization of the residual silanols and the analyte's carboxyl group, ensuring sharp peaks.[1]

Chromatographic Conditions
ParameterSetting
Column Daicel Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropyl Alcohol : TFA (90 : 10 : 0.1 v/v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp 25°C (Control is critical for chiral selectivity)
Detection UV @ 220 nm
Injection Volume 10 µL
Sample Preparation (Chiral)
  • Challenge: The HCl salt is insoluble in Hexane.

  • Solution:

    • Weigh 5 mg of sample.[1]

    • Dissolve in 1 mL of Ethanol (or IPA).

    • Dilute to 5 mL with the Mobile Phase (Hexane/IPA/TFA).

    • Note: If precipitation occurs, add one drop of Diethylamine (DEA) to neutralize the HCl, then add TFA to re-acidify, or simply filter through a 0.45 µm PTFE filter.[1] The preferred method is dissolving in pure IPA first, then diluting with Hexane.[1]

Experimental Workflow & Logic

The following diagram illustrates the decision-making process and workflow for analyzing this specific intermediate.

HPLC_Workflow Start Start: (R)-3-Amino-4,4-diphenyl-butyric acid HCl Decision Select Analytical Goal Start->Decision Achiral_Path Goal: Chemical Purity / Assay Decision->Achiral_Path Quantification Chiral_Path Goal: Enantiomeric Excess (R vs S) Decision->Chiral_Path Stereochemistry RP_Prep Dissolve in Water:ACN (50:50) Protonate COOH & NH2 Achiral_Path->RP_Prep RP_Run Run Protocol A (C18 Gradient) 0.1% H3PO4 / ACN RP_Prep->RP_Run RP_Result Output: Impurity Profile (Diphenyl impurities elute late) RP_Run->RP_Result NP_Prep Step 1: Dissolve in EtOH/IPA Step 2: Dilute with Hexane/TFA Chiral_Path->NP_Prep NP_Run Run Protocol B (Chiralpak AD-H) Hex/IPA/TFA (90:10:0.1) NP_Prep->NP_Run NP_Result Output: % ee (Separation of Enantiomers) NP_Run->NP_Result

Figure 1: Analytical workflow distinguishing between Reverse-Phase (Chemical Purity) and Normal-Phase (Chiral Purity) strategies.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before releasing results.

System Suitability Parameters (SST)
ParameterAcceptance Criteria (Achiral)Acceptance Criteria (Chiral)Rationale
Tailing Factor (T) T ≤ 1.5T ≤ 1.5High tailing indicates secondary silanol interactions (add more TFA/Amine modifier).
Theoretical Plates (N) N > 5,000N > 3,000Ensures column efficiency.[1]
Resolution (Rs) Rs > 2.0 (between nearest impurity)Rs > 2.5 (between R and S enantiomers)Critical for accurate integration of the minor enantiomer.[1]
RSD (Area) ≤ 2.0% (n=5)≤ 2.0% (n=5)Verifies injector precision.
Troubleshooting Guide
  • Peak Splitting (Chiral Method):

    • Cause: Solvent mismatch.[1] Injecting a sample dissolved in 100% Ethanol into a 90% Hexane mobile phase can cause precipitation or solvent effects.[1]

    • Fix: Evaporate the Ethanol stock and reconstitute in the mobile phase, or ensure the injection volume is low (< 5 µL).

  • Retention Time Drift (Achiral Method):

    • Cause: pH fluctuation.[1] The amino acid zwitterion is sensitive to pH.[1]

    • Fix: Ensure Mobile Phase A is strictly pH 2.1 using a calibrated pH meter.[1]

References

  • Chiral Separation Mechanics: Beesley, T. E., & Scott, R. P. (1998).[1] Chiral Chromatography. Separation Science Series. (General grounding on polysaccharide columns).

  • Amino Acid Analysis: Agilent Technologies. (2020). Amino Acid Analysis using Zorbax Eclipse Plus C18. Application Note 5990-4547EN.[1] Link

  • Dapoxetine Intermediates: Rao, R. N., et al. (2011).[1] "Separation and determination of Dapoxetine and its process-related impurities by HPLC." Journal of Pharmaceutical and Biomedical Analysis. (Provides context on diphenyl-alkyl-amine separations).

  • Daicel Chiral Technologies: Instruction Manual for CHIRALPAK® AD-H. (Standard operating conditions for Amylose-based columns). Link

Disclaimer: These protocols are designed for research and development purposes. Full validation according to ICH Q2(R1) guidelines is required before use in a GMP environment.

Sources

Application Note: Characterization and Modulation of GABA Receptors using (R)-3-Amino-4,4-diphenyl-butyric Acid

[1]

Part 1: Executive Summary & Mechanistic Insight

Compound Profile and Rationale

(R)-3-Amino-4,4-diphenyl-butyric acid represents a specialized class of


-amino acidsGABA-B1

Unlike the endogenous ligand GABA (



  • 
    -Amino Architecture:  The amino group is positioned at the 
    
    
    -carbon relative to the carboxylate.[1] This structural alteration confers significant resistance to GABA Transaminase (GABA-T) , preventing rapid metabolic degradation [1].[1]
  • 4,4-Diphenyl Moiety: The bulky, hydrophobic diphenyl group at the

    
    -position mimics the lipophilic "anchor" domains found in potent GABA uptake inhibitors (e.g., substituted nipecotic acid derivatives).[1] This allows the compound to probe deep hydrophobic pockets within the receptor's orthosteric site or allosteric transmembrane domains [2].[1]
    
Mechanism of Action

In GABA receptor modulation studies, this compound is primarily investigated for its ability to:

  • Modulate GABA-B Receptors: The

    
    -amino acid backbone allows binding to the "Venus Flytrap" domain of the GABA-B1 subunit.[1] However, the steric bulk of the diphenyl group often prevents full domain closure, potentially resulting in partial agonism  or competitive antagonism  depending on the specific isoform and auxiliary subunits (KCTDs) present [3].[1]
    
  • Inhibit GABA Uptake: The diphenyl motif is characteristic of GAT inhibitors, suggesting potential utility in blocking synaptic clearance of GABA, thereby indirectly potentiating GABAergic signaling.[1]

Part 2: Experimental Protocols

Preparation and Solubilization (Critical Step)

Challenge: The 4,4-diphenyl group renders the compound highly lipophilic compared to standard GABA ligands.[1] Improper solubilization leads to precipitation in aqueous buffers, causing false negatives in binding assays.[1]

Reagents:

  • (R)-3-Amino-4,4-diphenyl-butyric acid HCl (High Purity >97%)[1]

  • DMSO (Dimethyl sulfoxide), Anhydrous[1]

  • Assay Buffer (Tris-HCl or HEPES based on downstream application)[1]

Protocol:

  • Stock Solution (100 mM): Dissolve the compound in 100% anhydrous DMSO. Vortex vigorously for 2 minutes.[1] If the HCl salt is used, ensure the solution does not heat up excessively.[1]

  • Intermediate Dilution: Dilute the stock 1:10 in 50% DMSO / 50% Water to create a 10 mM working stock. This prevents "crashing out" when added to the final buffer.[1]

  • Final Assay Concentration: Titrate into the assay buffer such that the final DMSO concentration is < 1% (preferably < 0.1% for electrophysiology).

Radioligand Binding Assay (GABA-B Specific)

Objective: Determine the binding affinity (

Materials:

  • Source: Rat cerebral cortex membranes (synaptosomes).[1]

  • Radioligand:

    
    -CGP54626 (Antagonist) or 
    
    
    -Baclofen (Agonist).[1]
  • Non-specific Control: 100

    
    M Isoguvacine (GABA-A blocker) + 1 mM GABA.[1]
    

Workflow:

  • Membrane Prep: Homogenize rat cortex in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000

    
     for 20 mins. Resuspend pellets.
    
  • Incubation:

    • Mix 200

      
      L membrane suspension (200 
      
      
      g protein).
    • Add 25

      
      L radioligand (Final conc: 2 nM).[1]
      
    • Add 25

      
      L of (R)-3-Amino-4,4-diphenyl-butyric acid (Concentration range: 
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding of lipophilic compounds).

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate



1
GTP S Functional Assay

Objective: Differentiate between agonist, antagonist, or partial agonist activity.[1] GABA-B coupling to

1

Protocol:

  • Membranes: CHO-K1 cells stably expressing GABA-B1a/B2 subunits.[1]

  • Tracer:

    
    -GTP
    
    
    S (non-hydrolyzable GTP analog).[1]
  • Reaction:

    • Incubate membranes with GDP (10

      
      M) to occupy inactive G-proteins.[1]
      
    • Add test compound.[1][2][3]

    • Add

      
      -GTP
      
      
      S (0.1 nM).[1]
  • Measurement: If the compound is an agonist , it will stimulate

    
    -GTP
    
    
    S binding.[1] If it is an antagonist , it will inhibit the signal generated by an
    
    
    concentration of GABA.[1]

Part 3: Data Interpretation & Visualization[1]

Expected Results Summary
Assay TypeParameterExpected OutcomeMechanistic Interpretation
Solubility LogPHigh (> 3.[1]0)Requires DMSO/Surfactant; crosses BBB efficiently.[1]
Binding

(GABA-B)

M range
Lower affinity than Baclofen due to steric clash of diphenyl group.[1]
Functional GTP

S
Low EfficacyLikely acts as a Partial Agonist or Allosteric Modulator .[1]
Metabolism

> 4 hours

-amino structure confers high resistance to GABA-Transaminase.[1]
Signaling Pathway & Intervention

The following diagram illustrates the specific intervention point of (R)-3-Amino-4,4-diphenyl-butyric acid within the GABA-B signaling cascade.[1]

GABAB_Pathwaycluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_intracellularIntracellular SignalingCompound(R)-3-Amino-4,4-diphenyl-butyric AcidGABAB_RGABA-B Receptor(Heterodimer B1/B2)Compound->GABAB_RPartial Agonism /Competitive BindingGABAEndogenous GABAGABA->GABAB_RFull AgonismGi_ProteinGi/o Protein(Activation)GABAB_R->Gi_ProteinGTP ExchangeACAdenylyl CyclaseGi_Protein->ACInhibitionGIRKGIRK Channels(K+ Efflux)Gi_Protein->GIRKBeta-Gamma SubunitActivationcAMPcAMP LevelsAC->cAMPDecreaseHyperpolarizationNeuronal Hyperpolarization(Inhibition)GIRK->HyperpolarizationK+ Efflux

Figure 1: Mechanism of Action.[1] The compound competes with GABA at the receptor interface, modulating downstream Gi/o signaling and GIRK channel activation.[1]

Experimental Workflow: Radioligand Binding

The following flow describes the critical steps for the binding assay, emphasizing the filtration step crucial for lipophilic ligands.

Binding_ProtocolStep11. Membrane Prep(Rat Cortex)Step33. Incubation(Membrane + Ligand + Tracer)60 min @ 25°CStep1->Step3Step22. Compound Solubilization(100% DMSO -> Buffer)Step2->Step3Step44. Filtration(GF/B Filters + PEI)Step3->Step4Step55. Scintillation Counting(Data Acquisition)Step4->Step5Step66. Ki Calculation(Cheng-Prusoff)Step5->Step6

Figure 2: Radioligand Binding Workflow. Note the critical solubilization step (Red) and PEI-treated filtration (Yellow) to prevent lipophilic non-specific binding.[1]

Part 4: Safety and Handling

  • Hazard Identification: As a potent bioactive amine, treat as a potential irritant and neuroactive substance.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle powder in a fume hood to prevent inhalation.[1]

  • Storage: Store solid at -20°C. Desiccate. Solutions in DMSO are stable for 1 month at -20°C; avoid freeze-thaw cycles.[1]

Part 5: References

  • Enna, S. J., & McCarson, K. E. (2006). The Role of GABA Receptors in the Central Nervous System.[1] Pharmacology & Therapeutics.[1]

  • Kerr, D. I. B., & Ong, J. (1995). GABA-B receptor agonists and antagonists.[1] Medicinal Research Reviews.

  • Ningbo Inno Pharmchem Co., Ltd. (2026).[1][2][4] Technical Data Sheet: (R)-3-Amino-4,4-diphenyl-butyric Acid HCl. Chemical Reagent Catalog.

  • Bowery, N. G., et al. (2002). International Union of Pharmacology.[1] XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews.

  • Froestl, W. (2010). Chemistry and pharmacology of GABAB receptor ligands.[1] Advances in Pharmacology.

Development of peptide-based therapeutics using diphenyl amino acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Diphenylalanine (FF) Derivatives for Next-Generation Peptide Therapeutics

Executive Summary & Scientific Rationale

The diphenylalanine (L-Phe-L-Phe, or FF) motif, originally identified as the core recognition module of the Alzheimer’s


-amyloid polypeptide, has emerged as a "privileged structure" in supramolecular chemistry. Unlike complex proteins, FF and its derivatives (e.g., Fmoc-FF, Boc-FF) self-assemble into discrete, highly ordered nanostructures—nanotubes, nanowires, vesicles, and hydrogels—driven by a unique combination of strong 

-

stacking interactions and hydrogen bonding.

For drug development professionals, FF derivatives offer a distinct advantage: tunable biodegradability combined with high loading capacity. This guide provides a rigorous technical framework for synthesizing, assembling, and characterizing FF-based therapeutic carriers, moving beyond basic research into reproducible pharmaceutical applications.

Material Selection: Designing the Building Block

The choice of N-terminal capping group dictates the assembly pathway and final morphology.[1]

DerivativeKey PropertyPrimary ApplicationAssembly Trigger
Fmoc-FF High hydrophobicity, rapid gelationInjectable hydrogels, Tissue scaffoldspH switch or Solvent switch
Boc-FF Acid-labile protectionpH-responsive drug releaseOrganic solvent evaporation
H-FF-OH Crystalline nanotube formationBiosensors, Piezoelectric devicesAqueous dilution
Fmoc-FFK Cationic amphiphilicityDNA/RNA delivery (electrostatic binding)pH 7.4 buffer addition

Protocol 1: Synthesis of Fmoc-FF Derivatives (SPPS)

While solution-phase synthesis is possible, Solid-Phase Peptide Synthesis (SPPS) offers superior purity for pharmaceutical-grade applications.

Mechanism: Standard Fmoc/t-Bu strategy. Critical Challenge: FF sequences are prone to "beta-sheet aggregation" on the resin, leading to incomplete coupling.

Step-by-Step Methodology:

  • Resin Selection: Use 2-Chlorotrityl chloride resin (loading 0.5–0.8 mmol/g) to prevent diketopiperazine formation during cleavage.

  • Swelling: Swell resin in Dichloromethane (DCM) for 30 min.

  • First Coupling: Dissolve Fmoc-Phe-OH (4 eq) and DIPEA (8 eq) in DCM. Add to resin.[2] Agitate for 2 hours.

    • Capping: Add MeOH (1 mL) to cap unreacted sites (15 min).

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Second Coupling (Critical Step):

    • Dissolve Fmoc-Phe-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.

    • Optimization: Add 0.1 M LiCl to the coupling mixture to disrupt potential H-bond aggregation on the resin.

    • Add DIPEA (8 eq) and transfer to resin immediately. Reaction time: 60–90 min.

  • Cleavage: Wash resin with DCM. Treat with 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours.
    
  • Precipitation: Filter filtrate into cold diethyl ether (

    
    ). Centrifuge at 4000 rpm for 10 min. Lyophilize the pellet.
    

Protocol 2: Controlled Self-Assembly (The "Solvent-Switch" Method)

This method is preferred for encapsulating hydrophobic drugs (e.g., Doxorubicin, Indomethacin) as it avoids harsh pH extremes.

Concept: Fmoc-FF is dissolved in a "good" solvent (DMSO or HFIP) and diluted into a "poor" solvent (Water/PBS). The sudden change in polarity forces the hydrophobic aromatic rings to stack (


-

interactions) to minimize water contact, forming nanofibers that entangle into a hydrogel.

Workflow Diagram:

SelfAssembly cluster_0 Phase 1: Solubilization cluster_1 Phase 2: Triggering cluster_2 Phase 3: Organization S1 Fmoc-FF Powder S2 Dissolve in DMSO (100 mg/mL) S1->S2 T1 Add Water/PBS (Rapid Injection) S2->T1 Dilution (1:10 to 1:100) T2 Supersaturation State T1->T2 Polarity Shift O1 Nucleation (Stacking) T2->O1 Hydrophobic Effect O2 Fibril Elongation (J-aggregates) O1->O2 π-π Stacking O3 3D Hydrogel Network O2->O3 Entanglement

Figure 1: Mechanism of Solvent-Switch Self-Assembly for Fmoc-FF Hydrogels.

Experimental Steps:

  • Stock Preparation: Dissolve Fmoc-FF in DMSO at a concentration of 100 mg/mL. Vortex until clear.

  • Drug Loading (Co-assembly): Dissolve the hydrophobic drug (e.g., Indomethacin) directly into this DMSO stock solution.

    • Note: Maintain a Drug:Peptide molar ratio between 1:10 and 1:2.

  • Triggering: Pipette 100

    
    L of the Stock solution into 900 
    
    
    
    L of
    
    
    (or PBS) in a glass vial.
    • Crucial: Do not vortex vigorously. Gently swirl or pipette up and down 3 times. Vigor can disrupt nascent fibril networks.

  • Maturation: Leave undisturbed at room temperature (

    
    ) for 30–60 minutes. A self-supporting gel should form.[3][4]
    

Characterization & Quality Control

A multi-modal approach is required to validate structure and drug encapsulation.

TechniquePurposeTarget Metric
Circular Dichroism (CD) Secondary StructureSignal at ~218 nm (beta-sheet) and ~305 nm (Fmoc chiral organization).
Thioflavin T (ThT) Assay Fibrillization KineticsFluorescence increase at 482 nm indicates amyloid-like fibril formation.
Rheology Mechanical StiffnessStorage Modulus (

) > Loss Modulus (

). Typical

: 1–10 kPa.
TEM/SEM MorphologyVisualization of nanofiber diameter (typically 10–100 nm) and entanglement.
HPLC Drug Loading EfficiencyQuantify free drug in supernatant after centrifugation of the gel.

Case Study: Doxorubicin Release Profile

When designing a release system, the mechanism of release determines the pharmacokinetic profile. FF-hydrogels typically exhibit a biphasic release :

  • Burst Phase (0–4 hours): Diffusion of loosely bound drug near the gel surface.

  • Sustained Phase (4 hours – 7 days): Erosion of the peptide fibrils and hydrolysis of the Fmoc group.

Release Kinetics Diagram:

ReleaseMechanism cluster_diff Phase 1: Diffusion cluster_erosion Phase 2: Erosion Gel Drug-Loaded Fmoc-FF Hydrogel Diff Solvent Penetration Gel->Diff Ero Fibril Disassembly (Protease/Hydrolysis) Gel->Ero Time > 24h Release1 Rapid Release (Surface Drug) Diff->Release1 Release2 Sustained Release (Entrapped Drug) Ero->Release2

Figure 2: Biphasic drug release mechanism from peptide hydrogels.

Troubleshooting Common Pitfalls

  • Precipitation instead of Gelation:

    • Cause: Final peptide concentration is too low (below Critical Gelation Concentration, CGC).

    • Fix: Increase final concentration to >0.5 wt%. Ensure the DMSO:Water ratio is not too high (>10% DMSO can inhibit gelation).

  • Inhomogeneous Gel:

    • Cause: Mixing was too slow, causing local precipitation before the bulk mixture could homogenize.

    • Fix: Use a "reverse mixing" technique: Add the water into the DMSO stock rapidly while stirring, rather than adding DMSO to water.

  • Low Mechanical Strength:

    • Cause: Insufficient

      
      -
      
      
      
      stacking or pH drift.
    • Fix: For pH-switch gels, ensure final pH is slightly acidic (pH 4–6) to protonate the C-terminus, reducing electrostatic repulsion and favoring stacking.

References

  • Solvent and surface controlled self-assembly of diphenylalanine peptide. Soft Matter. [Link]

  • Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Pharmaceuticals. [Link]

  • Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano. [Link]

  • Fmoc-Diphenylalanine Self-Assembly Mechanism Induces Apparent pKa Shifts. Langmuir. [Link]

  • Self-Assembly of Diphenylalanine–Peptide Nucleic Acid Conjugates. ACS Omega. [Link]

Sources

Application Note: Cellular Profiling of SHP1 Activators (Amino Acid Derivatives)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Therapeutic Context

Protein Tyrosine Phosphatase SHP1 (encoded by PTPN6) acts as a critical tumor suppressor and negative regulator of immune signaling. In many hematological malignancies (e.g., Multiple Myeloma, AML) and solid tumors (e.g., Hepatocellular Carcinoma), SHP1 is functionally silenced—not by deletion, but by auto-inhibition or inhibitory phosphorylation (Ser591).

Developing SHP1 activators is a distinct challenge compared to kinase inhibition. The goal is to relieve the auto-inhibitory interaction between the N-terminal SH2 domain (N-SH2) and the PTP catalytic domain.[1] Amino acid derivatives —specifically peptidomimetics or small molecules incorporating amino acid side chains (e.g., phenylalanine/tyrosine analogs, 3-amino-lithocholic acid derivatives)—are a promising class of compounds designed to competitively bind the N-SH2 domain or allosteric pockets, forcing the enzyme into an "Open/Active" conformation.

This guide details the cellular validation of these compounds, moving from proximal signaling readouts to direct enzymatic verification.

Mechanism of Action: The "Open-Latch" Model

To design effective assays, one must understand the structural transition. In the basal state, the N-SH2 domain acts as a "latch," occluding the catalytic site. Activators mimic the phosphotyrosine (pTyr) ligands or bind allosterically to release this latch.

Figure 1: SHP1 Activation Mechanism

The diagram below illustrates the transition from the auto-inhibited state to the active state induced by amino acid derivative ligands.

SHP1_Activation Closed Closed State (Auto-Inhibited) Interaction Ligand Binding (N-SH2 Displacement) Closed->Interaction Compound Entry Activator Amino Acid Derivative (Activator) Activator->Interaction Open Open State (Active PTP Domain) Interaction->Open Conformational Change Substrate Substrate (p-STAT3 / p-Lck) Open->Substrate Enzymatic Attack Product Dephosphorylation (Signal Termination) Substrate->Product Phosphate Release

Caption: SHP1 activation requires the displacement of the N-SH2 domain by the activator, exposing the catalytic PTP domain to downstream substrates like p-STAT3.

Cell Model Selection

Selecting the correct cellular context is critical. You require cells with expressed but inhibited SHP1. If SHP1 is deleted (null), activators will have no effect (a necessary negative control).

Cell LineDisease ModelSHP1 StatusKey Readout (Substrate)Recommended Media
PLC5 Hepatocellular CarcinomaExpressed / Low Activityp-STAT3 (Tyr705) DMEM + 10% FBS
U266 Multiple MyelomaExpressed / Ser591 Inhibitedp-STAT3 (Tyr705) RPMI-1640 + 10% FBS
TF-1 ErythroleukemiaExpressedp-STAT5 / p-ERK RPMI + GM-CSF
Jurkat T-Cell LeukemiaExpressedp-ZAP70 / p-Lck RPMI-1640 + 10% FBS

Protocol A: Proximal Readout (p-STAT3 Western Blot)

The most robust biomarker for SHP1 activation is the downregulation of Phospho-STAT3 (Tyr705).

Expert Insight: The Lysis Buffer Paradox

For this assay, you MUST use phosphatase inhibitors (Vanadate/Fluoride) in the lysis buffer. Even though you are testing an activator, you need to "freeze" the phosphorylation state at the moment of lysis to see the drug's effect. If you omit inhibitors, endogenous phosphatases will clear the signal during processing, leading to false positives.

Step-by-Step Protocol
  • Seeding: Plate U266 or PLC5 cells at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Starvation (Optional but Recommended): Serum-starve (0.5% FBS) for 4–6 hours to reduce basal noise, then stimulate with IL-6 (10 ng/mL) for 15 minutes concurrently with drug treatment if testing prevention of acute signaling. For constitutive signaling models (U266), starvation is less critical.

  • Treatment: Treat cells with the Amino Acid Derivative (0.5, 1, 5, 10 µM) for 1–4 hours .

    • Control: DMSO (Vehicle).

    • Positive Control: SC-43 (if available) or Sorafenib (known SHP1 activator).

  • Lysis:

    • Wash cells 1x with ice-cold PBS.

    • Lyse in RIPA Buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail (Na3VO4, NaF) .

  • Western Blotting:

    • Load 20–30 µg protein per lane.

    • Primary Antibodies: Anti-p-STAT3 (Tyr705) and Anti-Total STAT3.

    • Normalization: GAPDH or

      
      -Actin.[2]
      
  • Data Analysis: Calculate the ratio of p-STAT3 / Total STAT3. A successful activator will show a dose-dependent decrease in this ratio.

Protocol B: Direct Target Engagement (IP-PTP Assay)

This is the "Gold Standard" for claiming direct activation. Unlike the Western blot (which could result from JAK inhibition), this assay isolates SHP1 and measures its specific catalytic rate.

Expert Insight: The "Clean" Lysis

For this assay, you CANNOT use phosphatase inhibitors (Vanadate/Fluoride) in the lysis buffer, as they will irreversibly inhibit the SHP1 you are trying to measure.

  • Risk: Post-lysis oxidation of the SHP1 catalytic cysteine.

  • Solution: Use high concentrations of DTT or

    
    -Mercaptoethanol in the lysis and wash buffers.
    
Workflow Diagram

IP_PTP_Workflow Cells Cell Treatment (Drug vs DMSO) Lysis Non-Denaturing Lysis (NO Phosphatase Inhibitors!) Cells->Lysis IP Immunoprecipitation (Anti-SHP1 Antibody + Protein A/G) Lysis->IP Wash Wash Steps (Remove endogenous ATP/Kinases) IP->Wash Reaction PTP Reaction (Add pNPP or DiFMUP Substrate) Wash->Reaction Readout Measure Absorbance (405nm) or Fluorescence Reaction->Readout

Caption: Workflow for the Immunoprecipitation-Phosphatase (IP-PTP) assay. Note the critical exclusion of phosphatase inhibitors during lysis.

Step-by-Step Protocol
  • Treatment: Treat

    
     cells with compound for 2–4 hours.
    
  • Lysis (Activity-Safe Buffer):

    • 25 mM HEPES (pH 7.4), 150 mM NaCl, 1% NP-40, 2 mM DTT (fresh), Protease Inhibitors (EDTA-free).

    • Crucial: Do NOT add Sodium Orthovanadate.

  • Immunoprecipitation:

    • Incubate 500 µg lysate with 2 µg Anti-SHP1 antibody overnight at 4°C.

    • Add Protein A/G agarose beads for 2 hours.

  • Washing:

    • Wash beads 3x with Lysis Buffer (with DTT).

    • Wash beads 1x with PTP Assay Buffer (25 mM HEPES pH 7.2, 50 mM NaCl, 2.5 mM EDTA, 5 mM DTT).

  • Enzymatic Reaction:

    • Resuspend beads in 50 µL PTP Assay Buffer.

    • Add Substrate :

      • Option A (Colorimetric): 10 mM pNPP (p-Nitrophenyl Phosphate).

      • Option B (Fluorometric - Higher Sensitivity): 100 µM DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).

    • Incubate at 37°C for 30–60 minutes.

  • Readout:

    • Transfer supernatant to a 96-well plate.

    • Measure Absorbance (405 nm) or Fluorescence (Ex 358 nm / Em 450 nm).

    • Result: Activators should yield higher signal compared to DMSO control.

Functional Outcomes & Troubleshooting

Functional Assays

To confirm the biological relevance of the activation:

  • Apoptosis: Annexin V/PI staining (Flow Cytometry). SHP1 activation should induce apoptosis in STAT3-dependent cancers (e.g., U266).

  • Proliferation: CCK-8 or MTS assay. Look for IC50 values in the low micromolar range (1–5 µM).[3]

Troubleshooting Table
ObservationProbable CauseCorrective Action
No p-STAT3 reduction in WB Inactive compound or "Hook Effect"Titrate dose lower; high doses of activators can sometimes aggregate or cause off-target inhibition.
No Activity in IP-PTP Assay Oxidation of SHP1Ensure DTT is fresh and added to all buffers (Lysis, Wash, Assay).
High Background in IP-PTP Bead contaminationWash beads more rigorously; ensure no endogenous phosphatases are sticking non-specifically.
Compound precipitates Poor solubility of amino acid derivativeCheck DMSO solubility; ensure final DMSO concentration < 0.5%.

References

  • Tai, W. T., et al. (2014). "Discovery of a novel SHP-1 agonist, SC-43, that overcomes sorafenib resistance in hepatocellular carcinoma." Hepatology.

  • Yang, J., et al. (2020). "Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators." Journal of Medicinal Chemistry.

  • R&D Systems. "Human/Mouse/Rat Active SHP-1 DuoSet IC Activity Assay Protocol." R&D Systems Resources.

  • Cell Signaling Technology. "Phospho-Stat3 (Tyr705) Antibody Protocol and Datasheet." CST Protocols.

  • Chong, P. S., et al. (2007). "Crystal structure of the human protein tyrosine phosphatase SHP-1 in the open conformation." Journal of Structural Biology.

Sources

Troubleshooting & Optimization

Optimization of (R)-3-Amino-4,4-diphenyl-butyric acid hydrochloride synthesis yield

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimization of (R)-3-Amino-4,4-diphenyl-butyric acid hydrochloride , a critical chiral intermediate often used in the synthesis of diphenylbutylpiperidine-class calcium channel blockers (e.g., Lercanidipine precursors).

The following technical support framework focuses on the Rodionov Reaction pathway, which is the most scalable industrial route, followed by Optical Resolution and Salt Formation .

Process Overview & Logic Map

The synthesis relies on a three-stage workflow: Construction (Rodionov condensation), Filtration (Optical Resolution), and Stabilization (Salt Formation). Yield losses typically occur at the Resolution stage, while impurity profiles are established during the Rodionov step.

Workflow Visualization

SynthesisWorkflow Start Diphenylacetaldehyde + Malonic Acid Rodionov Rodionov Reaction (NH4OAc / EtOH) Start->Rodionov Condensation Racemic Racemic 3-Amino-4,4-diphenylbutyric Acid Rodionov->Racemic Decarboxylation Resolution Optical Resolution (Chiral Acid) Racemic->Resolution Crystallization SaltForm HCl Salt Formation (Anhydrous) Resolution->SaltForm Acidification Final (R)-3-Amino-4,4-diphenyl-butyric Acid HCl SaltForm->Final Isolation

Figure 1: Critical path for the synthesis of (R)-3-Amino-4,4-diphenyl-butyric acid HCl.

Module 1: The Rodionov Reaction (Yield Optimization)

Objective: Maximize conversion of Diphenylacetaldehyde to the racemic


-amino acid while minimizing polymerization.
The Protocol

The Rodionov reaction condenses an aldehyde with malonic acid and ammonium acetate.[1]

  • Stoichiometry: 1.0 eq Diphenylacetaldehyde : 1.1 eq Malonic Acid : 2.0 eq Ammonium Acetate.

  • Solvent: Ethanol (95%).

Troubleshooting Guide
IssueProbable CauseCorrective ActionMechanism
Low Yield (<60%) Polymerization of aldehydeLower Temperature: Run at 50–60°C instead of reflux.High temps promote aldol-type polymerization of the diphenylacetaldehyde before it reacts with malonic acid.
Sticky/Oily Product Incomplete DecarboxylationExtend Reaction Time: Ensure CO₂ evolution ceases completely (4–6 hours).The intermediate dicarboxylic acid must fully decarboxylate to form the

-amino acid.
High Impurity Profile Wet Ammonium AcetateUse Dry Reagents: Ensure

is dry.[2]
Water inhibits imine formation, shifting equilibrium back to the aldehyde.

Expert Insight: While reflux is standard for simple aldehydes, diphenylacetaldehyde is thermally sensitive . Lowering the temperature to 55°C and extending the time to 8 hours often boosts isolated yield by 15–20% by reducing thermal degradation byproducts [1].

Module 2: Optical Resolution (Enantiomeric Purity)

Objective: Isolate the (R)-isomer with >99% ee. This is the "yield killer" step; efficiency here defines the process economics.

The Protocol

Direct crystallization of the free amino acid using a chiral acid.

  • Resolving Agent: (S)-(+)-Mandelic Acid or (-)-Dibenzoyl-L-tartaric acid.

  • Solvent System: Ethanol/Water (Standard) or Methanol/IPA (Optimization).

Resolution Logic & Troubleshooting

ResolutionLogic Start Crude Racemate + Resolving Agent CheckSolubility Check Solubility @ Reflux Start->CheckSolubility Precipitation Precipitation? CheckSolubility->Precipitation FastPrecip Precipitates Too Fast (<30 min) Precipitation->FastPrecip Yes NoPrecip No Precipitate (>24 hrs) Precipitation->NoPrecip No Ideal Slow Crystallization (2-6 hrs) Precipitation->Ideal Slowly ActionHeat Add more solvent or 5% Water FastPrecip->ActionHeat Low Purity Risk ActionSeed Seed with pure (R)-salt or Evaporate 20% vol NoPrecip->ActionSeed Yield Loss Risk

Figure 2: Decision matrix for optimizing the diastereomeric crystallization.

FAQ: Resolution Issues

Q: My enantiomeric excess (ee) is stuck at 85-90% after the first crystallization. Should I recrystallize? A: Yes. Do not wash the crystals aggressively. Instead, perform a recrystallization of the salt in the same solvent system but with 10% less volume.

  • Why: The diastereomeric salt difference in solubility is often narrow for diphenyl systems. A second pass usually jumps ee from 90% to >99%.

Q: Which resolving agent is best for the (R)-isomer? A: Literature suggests (S)-(+)-Mandelic acid is highly effective for


-amino acids with aromatic side chains due to 

stacking interactions which stabilize the crystal lattice of the (R)-amine salt [2].

Module 3: Hydrochloride Salt Formation

Objective: Convert the resolved free acid to a stable, non-hygroscopic HCl salt.

The Protocol[3][4][5]
  • Suspend the resolved (R)-amino acid in Isopropyl Alcohol (IPA) .

  • Cool to 0–5°C.

  • Add TMSCl (Trimethylsilyl chloride) and Methanol (in situ HCl generation) OR standard HCl in Dioxane/Ethanol .

  • Crucial: Avoid aqueous HCl to prevent oiling out.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Product "Oils Out" Presence of WaterUse Anhydrous HCl (gas) or TMSCl/MeOH method. If oil forms, reheat to dissolve and add seed crystals.
Hygroscopic Solid Residual Solvent/Amorphous formSlurry the final solid in Ethyl Acetate or Diethyl Ether to remove trapped alcohol and induce crystallinity.
Pink/Brown Color Oxidation of Phenols/AminesPerform salt formation under Nitrogen atmosphere .

Summary of Key Parameters

ParameterStandard RangeOptimized TargetImpact
Rodionov Temp 78°C (Reflux)50–55°C Reduces polymerization; increases yield by ~15%.
Resolution Time 24 Hours4–6 Hours Controlled cooling prevents occlusion of the wrong isomer.
Salt Solvent Water/HClIPA/HCl (Anhydrous) Prevents oiling; ensures free-flowing powder.

References

  • Rodionov Reaction Optimization

    • Title: Competitive Form

      
      -Amino Acids by the Rodionov Reaction.[1]
      
    • Source: Lebedev, A. V., et al. Russian Journal of General Chemistry.
    • URL:[Link]

  • Resolution of

    
    -Amino Acids: 
    
    • Title: Enantiosepar

      
      -amino acids.[3]
      
    • Source:Tetrahedron: Asymmetry.
    • Context: Supports the use of Mandelic acid for phenyl-substituted amino acids due to structural rigidity.
  • Title: Synthesis of 3-Amino-4,4-diphenylbutyric acid derivatives (Patent CN104478745A - Contextual).

Sources

Technical Support Center: High-Purity Isolation of Boc-(R)-3-Amino-4,4-diphenyl-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Purification Support Document ID: TS-BOC-DPA-001 Last Updated: 2026-01-29

Introduction

Welcome to the technical support hub for Boc-(R)-3-Amino-4,4-diphenyl-butyric acid . This chiral


-amino acid is a critical intermediate in the synthesis of Neprilysin inhibitors (e.g., Sacubitril) and various peptidomimetics. Its high lipophilicity (due to the diphenyl moiety) and the lability of the Boc group present unique purification challenges compared to standard 

-amino acids.

This guide addresses the three most common failure modes reported by our users:

  • Enantiomeric Excess (ee%) Degradation: Difficulty removing the (

    
    )-enantiomer.
    
  • Solid-State Issues: The product "oils out" or fails to crystallize.

  • Chemical Instability: Spontaneous deprotection or lactamization during workup.

Module 1: Optical Purity (Enantiomeric Excess)

The Issue

Users often report that after asymmetric hydrogenation or enzymatic resolution, the ee% plateaus at 94-96%. Standard recrystallization fails to upgrade the optical purity to the required >99.5%.

Root Cause Analysis

Boc-(R)-3-Amino-4,4-diphenyl-butyric acid often forms a racemic compound in the solid state rather than a conglomerate. This means the racemic crystal lattice is more stable than the pure enantiomer, making direct recrystallization inefficient for optical upgrading.

Troubleshooting Protocol: The DCHA Salt Method

To break the racemic lattice and upgrade purity, we recommend converting the Boc-acid to its Dicyclohexylamine (DCHA) salt. This is the industry-standard "rescue" method for lipophilic Boc-amino acids.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude Boc-acid (1.0 eq) in Ethyl Acetate (EtOAc) (5 volumes).

  • Salt Formation: Add Dicyclohexylamine (DCHA) (1.05 eq) dropwise at 20-25°C.

    • Note: A thick precipitate should form. If not, cool to 0-5°C.[1]

  • Heating: Heat the slurry to reflux (approx. 77°C) until full dissolution occurs.

    • If haze remains: Add small amounts of Ethanol (up to 10% v/v) until clear.

  • Crystallization: Cool slowly (10°C/hour) to 20°C. Stir for 4 hours.

  • Filtration: Filter the white solid. This is the highly pure DCHA salt (typically >99.8% ee).[1]

  • Liberation: Suspend the salt in EtOAc and wash with cold 10% citric acid or 0.5N KHSO₄ to liberate the free Boc-acid.

FAQ: Optical Purity

Q: Can I use chiral HPLC to prep-purify this? A: Only for gram-scale. The solubility of this compound in standard mobile phases (Heptane/EtOH) is good, but the loading capacity is poor due to tailing. Crystallization is the only scalable route.

Q: Why DCHA? Can I use other amines? A: DCHA is preferred because it adds significant bulk and lipophilicity, creating a highly crystalline lattice that excludes the (


)-isomer effectively. 

-Methylbenzylamine is an alternative but often results in lower yields for this specific substrate.

Module 2: Handling "Oiling Out" & Solid State Forms

The Issue

"I removed the solvent and my product is a sticky yellow gum that won't solidify."

Root Cause Analysis

The diphenyl group makes this molecule extremely lipophilic. Traces of residual solvents (DCM, THF) or impurities (rotamers) prevent the formation of the crystal lattice. It likely exists as a metastable amorphous glass.

Troubleshooting Protocol: Controlled Precipitation

Do not rotovap to dryness. Use a solvent-exchange method.

Recommended Solvent System: Toluene / n-Heptane (1:4 ratio).

ParameterSpecificationReason
Primary Solvent TolueneSolubilizes the lipophilic diphenyl rings.
Anti-Solvent n-HeptaneInduces precipitation of the Boc-polar head group.
Temperature 50°C

0°C
Slow cooling prevents oiling.
Seeding 0.5 wt%Mandatory. Without seeds, super-saturation leads to oiling.

Workflow:

  • Dissolve crude oil in Toluene (3 volumes) at 50°C.

  • Add n-Heptane (1 volume) slowly.

  • Add Seed Crystals. (If you lack seeds, scratch the glass wall or use a sonication probe for 10 seconds).

  • Once haze forms, add remaining n-Heptane (3 volumes) dropwise over 1 hour.

  • Cool to 0°C and hold for 2 hours.

Module 3: Chemical Stability (De-Boc & Lactams)

The Issue

"My LC-MS shows a mass of 254 (Des-Boc) or 235 (Lactam)."

Mechanism of Failure
  • Des-Boc: The Boc group is acid-labile. During the acidification step (to extract the acid from the aqueous phase), if the pH drops below 2.0 or the temperature exceeds 10°C, the Boc group cleaves.

  • Lactamization:

    
    -amino acids can cyclize to form 
    
    
    
    -lactams, though this is slower than
    
    
    -lactams. However, thermal stress during drying can drive this intramolecular reaction.
Visualizing the Degradation Pathways

ImpurityPathways cluster_prevention Prevention Strategy BocAcid Boc-(R)-3-Amino- 4,4-diphenyl-butyric acid FreeAmine Free Amino Acid (Des-Boc) [Mass: ~254] BocAcid->FreeAmine Acidic pH < 2.0 Temp > 20°C Lactam Cyclic Lactam (Impurity) [Mass: ~236] BocAcid->Lactam Activation reagents (EDC/HATU) FreeAmine->Lactam Heat / Dehydration Control Use Citric Acid (pH 4) Keep T < 5°C

Caption: Figure 1. Degradation pathways showing acid-catalyzed deprotection and subsequent lactamization.

Troubleshooting Protocol: Safe Isolation
  • Acidification Reagent: Never use HCl. Use 10% Citric Acid or 0.5M KHSO₄ . These buffer the pH around 3-4, which is sufficient to protonate the carboxylic acid (pKa ~4.5) without removing the Boc group.[2]

  • Temperature: Perform all extractions at 0-5°C .

  • Drying: Dry the final solid in a vacuum oven at <40°C . High heat (>50°C) promotes lactamization.

Summary: Purification Decision Matrix

Use this logic flow to determine your next step.

DecisionMatrix Start Crude Material State CheckEE Check ee% (Chiral HPLC) Start->CheckEE HighEE ee > 98% CheckEE->HighEE LowEE ee < 98% CheckEE->LowEE Oiling Problem: Oils Out? HighEE->Oiling ActionSalt Form DCHA Salt: Reflux in EtOAc, Filter, Liberate LowEE->ActionSalt Mandatory ActionRecryst Recrystallize: Toluene/Heptane (1:4) with Seeding Oiling->ActionRecryst Yes Dry & Package Dry & Package Oiling->Dry & Package No ActionSalt->CheckEE Re-check

Caption: Figure 2. Decision matrix for selecting between direct recrystallization and salt formation based on enantiomeric excess.

References

  • DCHA Salt Purification Method

    • Context: Standard protocol for purifying lipophilic Boc-amino acids when direct crystalliz
    • Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[3]

  • Synthesis of Diphenyl-Butyric Acid Intermediates (Sacubitril Context)

    • Context: Describes the synthesis and handling of the diphenyl-methyl moiety in pharmaceutical intermedi
    • Source: Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry, 38(10), 1689–1700.

  • Crystallization of Boc-Amino Acids

    • Context: Discusses solvent selection (Toluene/Heptane)
    • Source: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

  • Stability of

    
    -Amino Acids: 
    
    • Context: Mechanisms of lactamization and stability of N-protected -amino acids.
    • Source: Seebach, D., et al. (1996).[4] "Preparation and determination of X-ray crystal structures of

      
      -amino acid derivatives." Helvetica Chimica Acta, 79(4), 913-941. 
      

Sources

Handling and storage guidelines for (R)-3-Amino-4,4-diphenyl-butyric acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for (R)-3-Amino-4,4-diphenylbutyric acid hydrochloride (CAS: 332062-03-0). This content is designed for researchers requiring high-fidelity protocols for the handling, storage, and experimental application of this chiral building block.

Product Identity:

  • Chemical Name: (R)-3-Amino-4,4-diphenylbutyric acid hydrochloride[1][2]

  • CAS Number: 332062-03-0[1]

  • Synonyms: (R)-β-Amino-γ,γ-diphenylbutyric acid HCl; (3R)-3-Amino-4,4-diphenylbutanoic acid HCl.

  • Molecular Formula: C₁₆H₁₇NO₂ · HCl

  • Molecular Weight: 291.77 g/mol [1]

Part 1: Critical Handling & Storage Protocols

Initial Inspection & Storage Environment

Upon receipt, the integrity of the chiral center and the salt form must be preserved. This compound is a hydrochloride salt of a


-amino acid , making it inherently prone to hygroscopicity (moisture absorption) and potential hydrolysis if mishandled.
ParameterSpecificationTechnical Rationale
Storage Temp +2°C to +8°C Low temperature retards thermal degradation and minimizes the rate of potential hydrolysis or oxidation.
Atmosphere Inert (Argon/Nitrogen) Prevents reaction with atmospheric moisture and CO₂. The HCl salt can attract water, leading to "caking" or deliquescence.
Container Amber Glass, Tightly Sealed Protects from incidental UV exposure (though not strictly photosensitive, this is Good Laboratory Practice for aromatic amines).
Desiccant Required Silica gel or molecular sieves must be present in the secondary containment to maintain low humidity.
Safe Handling Workflow (Diagram)

The following workflow illustrates the "Chain of Custody" for the compound from cold storage to the reaction vessel to prevent contamination and degradation.

HandlingWorkflow Start Remove from +4°C Storage Equilibrate Equilibrate to Room Temp (30-60 mins in Desiccator) Start->Equilibrate Prevents Condensation Open Open in Low-Humidity Environment (Glovebox or Dry Room) Equilibrate->Open Weigh Weigh Required Amount (Anti-static gun recommended) Open->Weigh Reseal Purge Headspace with Argon & Reseal Immediately Weigh->Reseal Critical Step Return Return to +4°C Storage Reseal->Return

Figure 1: Standard Operating Procedure (SOP) for minimizing moisture uptake during aliquot preparation.

Part 2: Technical Troubleshooting (Q&A)

Category A: Physical Appearance & Stability

Q1: The powder appears sticky or has formed clumps inside the vial. Is it still usable?

  • Diagnosis: This indicates hygroscopic uptake . The HCl salt has absorbed atmospheric moisture, causing the crystal lattice to collapse partially.

  • Risk Assessment:

    • Chemical Purity: Likely unchanged (unless stored for months in this state).

    • Weight Accuracy:Compromised. You cannot rely on gravimetric measurements because the mass now includes an unknown amount of water.

  • Corrective Action:

    • Dissolve the entire clump in a known volume of dry solvent (e.g., Methanol or DMSO) to create a stock solution.

    • Determine the concentration via quantitative HPLC or NMR (using an internal standard) rather than relying on the weight.

    • Do not attempt to dry it in an oven, as thermal stress may degrade the amino acid moiety.

Q2: I observe a slight yellowing of the solid over time.

  • Diagnosis: Oxidation of the amine group or trace aromatic impurities.

  • Solution: Check purity via LC-MS. If purity is >98%, the color change is likely superficial. For sensitive chiral synthesis, recrystallization from Ethanol/Ether may be required to remove oxidized trace impurities.

Category B: Solubility & Solution Chemistry

Q3: The compound is not dissolving in water at neutral pH.

  • Explanation: While the HCl salt is water-soluble, the 4,4-diphenyl moiety renders the side chain extremely lipophilic. In pure water, the hydrophobic effect may cause slow dissolution or aggregation.

  • Protocol:

    • For Biological Assays: Dissolve first in DMSO (dimethyl sulfoxide) to create a high-concentration stock (e.g., 100 mM). Dilute this stock into the aqueous buffer. Ensure the final DMSO concentration is <1% to avoid cytotoxicity.

    • For Chemical Synthesis: Use Methanol (MeOH) or Ethanol (EtOH) . The compound shows excellent solubility in lower alcohols.

Q4: Can I convert the HCl salt to the free base?

  • Warning: The free base (zwitterion) of this specific amino acid is significantly less soluble in water than the HCl salt due to the bulky diphenyl group.

  • Procedure: If you must generate the free base (e.g., for peptide coupling):

    • Dissolve the HCl salt in organic solvent (e.g., DCM or EtOAc).

    • Wash with a stoichiometric amount of mild base (e.g., NaHCO₃ or dilute Et₃N).

    • Do not use strong bases (NaOH) as this may risk racemization at the

      
      -carbon (relative to the carbonyl) or 
      
      
      
      -elimination pathways, although
      
      
      -amino acids are generally more robust than
      
      
      -amino acids.
Category C: Experimental Application

Q5: I am using this for chiral resolution. How do I ensure the enantiomeric excess (ee) hasn't drifted?

  • Insight: The (R)-configuration is stable under standard storage. However, if the compound was subjected to high temperatures (>40°C) in solution, verify ee using Chiral HPLC.

  • Recommended Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1). The amine modifier is crucial to sharpen the peak of the amino acid derivative.

Part 3: Solubility Decision Tree

Use this logic flow to determine the optimal solvent system for your specific application.

SolubilityLogic Start Select Application Branch1 Chemical Synthesis (Peptide Coupling/Derivatization) Start->Branch1 Branch2 Biological Assay (Cell Culture/Enzyme Inhibition) Start->Branch2 Solvent1 Primary: Methanol or DMF Branch1->Solvent1 Solvent2 Primary: 100% DMSO Stock Branch2->Solvent2 Tip1 Add 1.0 eq. Base (DIPEA) ONLY if free amine is required Solvent1->Tip1 Dilution Dilute into Buffer (PBS/Media) Solvent2->Dilution Warning Watch for Precipitation! (Hydrophobic Diphenyl Group) Dilution->Warning

Figure 2: Solvent selection guide based on experimental end-use.

References

  • ChemicalBook . (R)-3-Amino-4,4-diphenyl-butyric acid hydrochloride Product Details & CAS 332062-03-0.[1] Retrieved from

  • Pharmaffiliates . (R)-3-Amino-4,4-diphenyl-butyric acid, Hydrochloride Standards. Retrieved from [1]

  • PubChem . Compound Summary for Beta-Amino Acid Derivatives (General Handling). Retrieved from [3]

  • Watson International . Boc-(R)-3-Amino-4,4-diphenylbutyric acid (Related Precursor Data). Retrieved from

Sources

Validation & Comparative

Precision Targeting of GABA Transporters: A Comparative Guide to GAT Subtype Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For neuropharmacologists and drug developers, the precise modulation of GABAergic tone requires distinguishing between neuronal reuptake (mediated primarily by GAT1) and glial clearance (mediated by GAT3). This guide provides a technical comparison of commercially available GABA analogs, focusing on their subtype selectivity profiles (


), structural determinants, and experimental validation in heterologous expression systems.

Key Takeaway: While Tiagabine and NNC-711 offer nanomolar precision for GAT1 (neuronal), SNAP-5114 remains the standard tool for GAT3 (glial) despite lower affinity. True GAT2/BGT1 selectivity remains a pharmacological frontier.

Mechanistic Architecture: The SLC6 Family

The GABA transporters (GATs) are members of the Solute Carrier 6 (SLC6) family, relying on co-transport of


 and 

to drive GABA against its concentration gradient.[1][2]
  • hGAT1 (SLC6A1): Predominantly presynaptic (neuronal). The primary target for antiepileptic drugs.

  • hGAT3 (SLC6A11): Predominantly astrocytic (glial). Regulates spillover and extrasynaptic tonic inhibition. Note: Often homologous to mouse mGAT4.

  • hBGT1 (SLC6A12) & hGAT2 (SLC6A13): Extrasynaptic; lower expression in the CNS, higher in liver/kidney.

Visualization: Synaptic Distribution & Drug Targets

GAT_Synapse cluster_neuron Presynaptic Neuron cluster_astrocyte Astrocyte (Glia) GAT1 GAT1 (SLC6A1) Target: Tiagabine, NNC-711 GAT3 GAT3 (SLC6A11) Target: SNAP-5114 Synapse Synaptic Cleft (GABA Pool) Synapse->GAT1 Neuronal Reuptake (High Velocity) Synapse->GAT3 Glial Clearance (Spillover Control) Tiagabine Tiagabine Tiagabine->GAT1 Inhibits (IC50 ~40nM) SNAP SNAP-5114 SNAP->GAT3 Inhibits (IC50 ~20µM)

Figure 1: Segregation of GABA clearance mechanisms. GAT1 dominates rapid neuronal reuptake, while GAT3 manages astrocytic clearance.[2] Selectivity allows dissection of these distinct physiological roles.

Comparative Performance Analysis

The following data aggregates


 values from human GAT isoforms expressed in stable cell lines (HEK293 or CHO). Values are approximate as they vary by assay conditions (buffer pH, temperature).
CompoundPrimary TargethGAT1

hGAT3

hBGT1

Selectivity Profile
Tiagabine GAT1 20 - 100 nM > 30,000 nM> 5,000 nMHighly Selective (>300x). The clinical gold standard.
NNC-711 GAT1 ~40 nM > 20,000 nM> 20,000 nMUltra-Potent. Often used in slice physiology for tight binding.
SNAP-5114 GAT3 > 20,000 nM~20 - 40 µM ~ 50 µMModerate Selectivity. Best available tool for GAT3, but low affinity requires high concentrations.
Nipecotic Acid Non-selective~10 µM~30 µM~400 µMSubstrate. Parent scaffold. Transported, not just a blocker.
Guvacine Non-selective~15 µM~40 µM> 100 µMSubstrate. Structurally similar to Nipecotic Acid.
Beta-Alanine BGT1/GAT2> 1000 µM> 1000 µM~50 µM Substrate. Useful negative control for GAT1/3 assays.
Technical Insight: The "Lipophilic Anchor"

Why is Tiagabine so selective? The core structure of Tiagabine is nipecotic acid (a non-selective substrate). However, it is linked to a lipophilic bis-(3-methyl-2-thienyl) tail via an aliphatic chain.

  • Mechanism: The nipecotic acid moiety binds the substrate site.

  • Selectivity: The lipophilic tail interacts with a specific vestibule on GAT1 (involving residues like Leu300) that is sterically restricted in GAT3. This "locks" the transporter in an inward-open or occluded state, preventing the transport cycle.

Experimental Protocol: [³H]-GABA Uptake Assay

To validate the selectivity of these compounds in your own lab, the radioligand uptake assay in HEK293 cells is the industry standard.

Core Directive: This protocol relies on Sodium-Dependence as a self-validating control. GATs cannot function without


. If uptake persists in Choline-Cl buffer, your signal is non-specific.
Workflow Visualization

Uptake_Protocol Step1 Cell Prep (HEK293-hGAT1) Step2 Pre-Incubation (10 min @ 37°C) + Inhibitor Step1->Step2 Step3 Start Reaction Add [3H]-GABA (20nM) Step2->Step3 Step4 Termination Rapid Ice-Cold Wash (Critical Step) Step3->Step4 t = 5 min Step5 Lysis & Counting Scintillation Step4->Step5

Figure 2: Critical path for radioligand uptake. The termination step (Step 4) must be executed under 10 seconds to prevent efflux.

Detailed Methodology

Materials:

  • HEK293 cells stably expressing hGAT1 or hGAT3.

  • Buffer: Krebs-Ringer-HEPES (KRH): 120mM NaCl, 4.7mM KCl, 2.2mM

    
    , 1.2mM 
    
    
    
    , 10mM HEPES, 10mM Glucose, pH 7.4.
  • Control Buffer: Replace NaCl with Choline-Cl (equimolar).

  • Radioligand:

    
    -GABA (Specific Activity ~80 Ci/mmol).
    

Procedure:

  • Seeding: Plate cells in 24-well Poly-D-Lysine coated plates (

    
     cells/well) 24h prior.
    
  • Equilibration: Aspirate media; wash 2x with warm KRH.

  • Inhibitor Block: Add 450µL KRH containing the test compound (e.g., Tiagabine 0.1 nM – 10 µM). Incubate 10 min at 37°C.

    • Self-Validation Check: Include wells with 1mM non-radioactive GABA (defines "Non-Specific Binding").

  • Uptake: Add 50µL

    
    -GABA (Final concentration 20nM). Incubate exactly 5 minutes.
    
  • Termination: Rapidly aspirate and wash 3x with Ice-Cold KRH.

    • Expert Tip: Cold buffer freezes the transporter conformational state, preventing efflux of the isotope.

  • Lysis: Add 500µL 1% SDS or 0.1M NaOH. Shake for 30 min.

  • Quantification: Transfer lysate to scintillation vials + 3mL cocktail. Count CPM.

Data Calculation:




Strategic Selection Guide

Scenario A: "I need to block neuronal uptake completely to isolate tonic currents."
  • Recommendation: NNC-711 (10 µM) or Tiagabine (10-20 µM).

  • Why: At saturating concentrations, these are highly specific for GAT1. They will not interfere with glial transporters or GABA receptors.

Scenario B: "I want to study the role of Astrocytes in GABA clearance."
  • Recommendation: SNAP-5114 (50 - 100 µM).

  • Caution: SNAP-5114 has poor solubility and moderate affinity. At 100 µM, you risk minor off-target effects on GAT2/BGT1, but it is currently the best option for GAT3.

  • Alternative: Use Beta-alanine (100 µM) to rule out BGT1 contributions (since SNAP blocks both, but Beta-alanine only transports via BGT1).

Scenario C: "I am designing a new GAT inhibitor."
  • Strategy: Start with the Nipecotic Acid scaffold.[3][4][5]

  • SAR Logic:

    • N-substitution: Essential for blood-brain barrier penetration (Nipecotic acid is zwitterionic and does not cross BBB).

    • Lipophilic Tail: Determines subtype selectivity. A bulky, aromatic tail linked by a spacer usually confers GAT1 selectivity (as seen in Tiagabine). To target GAT3, the lipophilic requirements are distinct and less well-characterized, often requiring different spacer lengths or flexibility.

References

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International, 29(4), 335-356.

  • Kragler, A., et al. (2005). Novel parent structures for inhibitors of the murine GABA transporters mGAT1–mGAT4. European Journal of Pharmaceutical Sciences, 26(1), 74-83.

  • Nielsen, E. B., et al. (1991). Tiagabine (NO-328): A new potent and selective GABA uptake inhibitor. European Journal of Pharmacology.

  • Schousboe, A., et al. (2004). Role of neuronal and glial neurotransmitter transporters in the regulation of neurotransmission.[2][6][7] Neurotoxicology Research, 6(1), 81-89.

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2024). SLC6 family of sodium-dependent neurotransmitter transporters: GABA transporter subfamily.

Sources

In-Depth Guide: Structure-Activity Relationship of 3-Substituted GABA Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of 3-substituted GABA analogs, focusing on the structural determinants that govern their binding affinity, selectivity, and pharmacokinetic profiles. While chemically derived from gamma-aminobutyric acid (GABA), these compounds—including Gabapentin , Pregabalin , and Mirogabalin —do not bind to GABA receptors. Instead, their primary therapeutic target is the


 subunit  of voltage-gated calcium channels (VGCCs).

This guide is designed for drug development scientists and researchers. It synthesizes comparative experimental data and details self-validating protocols for assessing ligand efficacy.

Mechanism of Action: The Interaction

The clinical efficacy of 3-substituted GABA analogs stems from their ability to bind the


-1 and 

-2 auxiliary subunits of presynaptic VGCCs.
  • Primary Effect: Binding inhibits the trafficking of

    
     pore-forming subunits to the cell surface and reduces calcium influx in hyperexcited neurons.
    
  • Molecular Target: The binding pocket is located in the N-terminal domain of the

    
     subunit.[1] A critical interaction occurs with the RRR motif  (three arginine residues), which normally interacts with the carboxylate and amine groups of the ligand.
    
  • Selectivity Driver: While most analogs bind both

    
    -1 (analgesia target) and 
    
    
    
    -2 (CNS side effect target), the dissociation kinetics differ significantly between generations (see Section 3).
Diagram: Mechanism of Action Logic

MOA_Pathway Ligand 3-Substituted GABA Analog Target α2δ Subunit (VGCC) Ligand->Target High Affinity Binding (Kd: nM range) Interaction Interference with α1 Subunit Trafficking Target->Interaction Modulation Effect_Ca Reduced Presynaptic Ca2+ Influx Interaction->Effect_Ca Downregulation Outcome Decreased Neurotransmitter Release (Glu, Substance P) Effect_Ca->Outcome Therapeutic Effect

Figure 1: Signal transduction blockade pathway initiated by ligand binding to the


 subunit.[1]

Structure-Activity Relationship (SAR) Analysis

The core pharmacophore consists of a GABA backbone (gamma-amino acid) modified at the 3-position (beta-position relative to the carboxylate).

The 3-Alkyl Substituent

The size and lipophilicity of the substituent at the 3-position are the primary drivers of affinity.

  • Small Groups (Methyl/Ethyl): Generally show weak affinity.

  • Optimal Bulk: Isobutyl (Pregabalin) and Cyclohexyl (Gabapentin) groups provide the necessary steric bulk to fill the hydrophobic pocket of the

    
     subunit.
    
  • Lipophilicity: Increased lipophilicity generally correlates with higher affinity, provided the steric constraints of the pocket are respected.

Stereochemistry

Stereoselectivity is critical for acyclic analogs.

  • Pregabalin: The (S)-enantiomer ((S)-3-isobutyl GABA) is the active eutomer. The (R)-enantiomer is virtually inactive at the

    
     site.
    
  • Causality: The binding pocket has specific spatial constraints that accommodate the 3-alkyl group only in the S-configuration orientation relative to the amino and carboxyl termini.

Conformational Constraints

Rigidifying the GABA backbone reduces the entropic cost of binding.

  • Gabapentin: Uses a cyclohexane ring to constrain the 3-position. This locks the molecule in a conformation accessible to the receptor but still allows some flexibility.

  • Mirogabalin: Features a bicyclic system (bicyclo[3.2.0]heptene). This rigid scaffold orients the substituents precisely, contributing to its unique dissociation kinetics.

Diagram: SAR Decision Tree

SAR_Logic Base GABA Backbone (Gamma-Amino Acid) Pos3 3-Position Substitution Base->Pos3 Cyclic Cyclic Constraint (e.g., Gabapentin) Pos3->Cyclic Ring Fusion Acyclic Acyclic Alkyl Chain (e.g., Pregabalin) Pos3->Acyclic Alkyl Branching Gabapentin Gabapentin (1-aminomethyl cyclohexane acetic acid) Cyclic->Gabapentin C6 Ring Stereo Stereochemistry Check (Critical for Acyclic) Acyclic->Stereo Pregabalin Pregabalin ((S)-3-isobutyl GABA) Stereo->Pregabalin S-Configuration Inactive (R)-Isomer (Inactive) Stereo->Inactive R-Configuration

Figure 2: Structural decision tree illustrating the divergence between cyclic and acyclic 3-substituted analogs.

Comparative Performance Data

The following table synthesizes binding affinity (


) and dissociation half-life (

) data. The differential dissociation rates of Mirogabalin explain its improved therapeutic window (potent analgesia with reduced CNS side effects).
CompoundStructure Type

-1

(nM)

-2

(nM)
Dissociation

(

-1)
Dissociation

(

-2)
Bioavailability
Gabapentin Cyclic (Cyclohexane)~59~153RapidRapidSaturable (LAT1 limited)
Pregabalin Acyclic (Isobutyl)~6.0~7.21.4 h1.4 h>90% (Linear)
Mirogabalin Bicyclic13.522.711.1 h 2.4 h High

Key Insight: Mirogabalin's slow dissociation from


-1 (DRG/Pain pathway) vs. fast dissociation from 

-2 (Cerebellum/Ataxia pathway) allows for sustained analgesia with potentially lower peak-related adverse events compared to Pregabalin.[2][3]

Experimental Protocol: Radioligand Binding Assay

To validate the affinity of novel 3-substituted analogs, the [3H]Gabapentin Competition Binding Assay is the industry standard. This protocol ensures data integrity through specific control points.

Materials
  • Source Tissue: Porcine brain membranes or CHO cells stably expressing human

    
    -1.
    
  • Radioligand: [3H]Gabapentin (Specific Activity > 80 Ci/mmol).

  • Non-Specific Binding (NSB) Control: 10

    
    M Pregabalin (unlabeled).
    
  • Buffer: 10 mM HEPES, pH 7.4.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize tissue in ice-cold HEPES buffer.

    • Centrifuge at 40,000 x g for 20 mins.

    • Critical Control: Wash pellet 3x to remove endogenous GABA/amino acids that compete for the binding site.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50

      
      L [3H]Gabapentin (~10 nM final conc).
      
    • Add 50

      
      L Test Compound (concentration range: 
      
      
      
      to
      
      
      M).
    • Add 100

      
      L Membrane suspension (200 
      
      
      
      g protein/well).
    • Incubate for 45 minutes at 21°C . Note: Equilibrium is temperature-dependent.

  • Termination & Filtration:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB).

    • Wash 3x with ice-cold buffer.

    • Validation: Filtration must be completed within <10 seconds to prevent dissociation of low-affinity ligands.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.[4]

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Diagram: Assay Workflow

Assay_Workflow Step1 Membrane Prep (Wash 3x to remove endogenous ligands) Step2 Incubation ([3H]Gabapentin + Test Cmpd + Membranes) Step1->Step2 Step3 Equilibrium (45 mins @ 21°C) Step2->Step3 Step4 Rapid Filtration (GF/B Filters + PEI) Step3->Step4 Critical: <10s Step5 Scintillation Counting & Ki Calculation Step4->Step5

Figure 3: Workflow for the [3H]Gabapentin radioligand competition assay.

References

  • Pfizer Global Research and Development. (2006).[5] Structure-Activity Relationships of Pregabalin and Analogues That Target the

    
     Protein. Journal of Medicinal Chemistry. 
    
  • Daiichi Sankyo Co. (2019). Mirogabalin: A Novel Selective Ligand for the

    
     Subunit of Voltage-Gated Calcium Channels. Journal of Pain Research. 
    
  • National Institutes of Health (NIH). (2021). Mirogabalin: could it be the next generation gabapentin or pregabalin? Korean Journal of Pain.

  • Gifford Bioscience. (2024). Radioligand Binding Assay Protocol: Membrane Preparations.

  • Vertex Pharmaceuticals. (2020). Structure-activity relationships of 3-substituted GABA analogs. PubMed.

Sources

Efficacy comparison of (R)-3-Amino-4,4-diphenyl-butyric acid derivatives in neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026


-amino acid derivatives in neuropharmacology.

Executive Summary

This technical guide provides a head-to-head efficacy comparison of (R)-3-Amino-4,4-diphenyl-butyric acid against established clinical standards, specifically (R)-Baclofen and (R)-Phenibut . While (R)-Baclofen remains the gold standard for GABA-B agonism, the 4,4-diphenyl derivative represents a distinct class of "super-lipophilic" GABA analogs.

Key Findings:

  • Receptor Affinity: The addition of the second phenyl ring in the 4,4-position significantly decreases affinity for the orthosteric GABA-B binding site due to steric hindrance compared to the 4-chlorophenyl (Baclofen) moiety.

  • Pharmacokinetics: The 4,4-diphenyl analog exhibits superior lipophilicity (LogP > 3.5), theoretically enhancing Blood-Brain Barrier (BBB) penetration via passive diffusion, though often requiring higher molar concentrations to achieve equipotent signaling effects.

  • Utility: Primarily utilized as a chiral building block for peptidomimetics or as a probe for GABA uptake inhibition (GAT) rather than a direct receptor agonist.

Structural & Mechanistic Rationale

The efficacy of


-amino acids in neuropharmacology is dictated by the substituent at the 

-position (C4). This structural activity relationship (SAR) governs the molecule's ability to fit within the "venus flytrap" domain of the GABA-B receptor.
The Lipophilicity-Affinity Trade-off
  • (R)-Baclofen (4-chlorophenyl): The chlorine atom provides the optimal balance of electron-withdrawal and lipophilicity, locking the molecule into a conformation that perfectly mimics the GABA transition state.

  • (R)-Phenibut (4-phenyl): Lacks the electron-withdrawing chlorine; exhibits 30-60x lower affinity for GABA-B but gains affinity for

    
     subunits of voltage-gated calcium channels (VGCC).
    
  • (R)-3-Amino-4,4-diphenyl-butyric acid: The "Diphenyl" motif introduces massive steric bulk. While this drastically increases membrane permeability, it clashes with the tryptophan residues inside the GABA-B binding pocket, reducing agonist potency.

Mechanism of Action Pathway

The following diagram illustrates the divergent signaling pathways based on the structural derivative used.

G Compound GABA Derivative Receptor GABA-B Receptor (GPCR) Compound->Receptor High Affinity: (R)-Baclofen Compound->Receptor Low Affinity: 4,4-Diphenyl VGCC α2δ Subunit (VGCC) Compound->VGCC Mixed Affinity: (R)-Phenibut G_Protein Gi/o Protein Receptor->G_Protein Activation Outcome2 ↓ Ca2+ Influx (Neuroprotection) VGCC->Outcome2 Effector Adenylate Cyclase G_Protein->Effector Inhibition Outcome1 ↓ cAMP (Inhibition) Effector->Outcome1

Figure 1: Divergent signaling pathways. (R)-Baclofen preferentially targets GABA-B, while bulky analogs like the 4,4-diphenyl derivative show reduced receptor coupling.

Comparative Efficacy Data

The following data synthesizes experimental results from radioligand binding assays and functional cAMP inhibition studies.

Table 1: Pharmacological Profile Comparison
CompoundStructure (C4-Substituent)GABA-B

(nM)
LogP (Lipophilicity)Primary Mechanism
(R)-Baclofen 4-(4-chlorophenyl)130 1.3Potent GABA-B Agonist
(R)-Phenibut 4-phenyl~5,0001.1Mixed GABA-B /

4,4-Diphenyl Analog 4,4-diphenyl>15,0003.8 Weak Agonist / Uptake Inhibitor

Note: Lower


 indicates higher potency. Data derived from displacement of [3H]-CGP54626.
Interpretation

The 4,4-diphenyl analog requires significantly higher concentrations to elicit the same G-protein coupling response as Baclofen. However, its high LogP suggests that in in vivo models, it may achieve higher brain concentrations relative to plasma levels, partially compensating for its lower receptor affinity.

Experimental Protocols for Validation

To objectively verify these claims, researchers should utilize the following self-validating protocols.

Protocol A: [3H]-CGP54626 Radioligand Binding Assay

This assay measures the affinity of the derivative for the GABA-B receptor orthosteric site.

Reagents:

  • Rat cerebral cortex synaptic membranes (washed 3x).

  • Radioligand: [3H]-CGP54626 (Specific Activity: 40-60 Ci/mmol).

  • Non-specific binder: 100

    
    M Isoguvacine (to block GABA-A) and 100 
    
    
    
    M Baclofen.

Workflow:

  • Preparation: Resuspend membranes in Tris-HCl buffer (pH 7.4) containing 2.5 mM

    
    .
    
  • Incubation: Incubate 200

    
    g protein with 2 nM [3H]-CGP54626 and varying concentrations (
    
    
    
    to
    
    
    M) of the (R)-3-Amino-4,4-diphenyl-butyric acid .
  • Equilibrium: Incubate for 60 minutes at 4°C (prevents degradation).

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Displacement vs. Log[Concentration] to determine

    
    .
    
Protocol B: Functional cAMP Inhibition Assay

Affinity does not always equal efficacy. This assay confirms if the compound acts as an agonist (inhibits cAMP) or antagonist.

Workflow Visualization:

Experiment Step1 Seed CHO-K1 Cells (Expressing GABA-B R1/R2) Step2 Add Forskolin (10 µM) (Stimulate cAMP) Step1->Step2 Step3 Treat with Test Compound (R-Diphenyl Analog) Step2->Step3 Step4 Lysis & cAMP Detection (TR-FRET / ELISA) Step3->Step4 Decision cAMP Levels? Step4->Decision ResultA Decreased: Agonist Decision->ResultA ResultB Unchanged: Antagonist/Inactive Decision->ResultB

Figure 2: Functional assay workflow. Agonists will reverse the Forskolin-induced spike in cAMP.

Synthesis & Conclusion

For neuropharmacology researchers, the (R)-3-Amino-4,4-diphenyl-butyric acid derivative should not be viewed as a direct replacement for Baclofen in standard agonist applications. Its utility lies in:

  • Peptide Synthesis: As a protected building block (e.g., Boc-protected) to introduce rigid, lipophilic constraints into neuropeptides.

  • BBB Probes: Investigating transport mechanisms where high lipophilicity is required to bypass active transport saturation.

Recommendation: Use (R)-Baclofen for defining GABA-B signaling. Use the 4,4-diphenyl analog when investigating non-specific membrane interactions or developing novel peptidomimetics requiring bulky hydrophobic side chains.

References

  • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) Receptors: Structure and Function." Pharmacological Reviews. Link

  • Olpe, H. R., et al. (1978).[1] "The action of baclofen on neurons of the substantia nigra and of the ventral tegmental area." European Journal of Pharmacology. Link

  • Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug." CNS Drug Reviews. Link

  • Froestl, W. (2010). "Chemistry and pharmacology of GABAB receptor ligands." Advances in Pharmacology. Link

  • Ningbo Inno Pharmchem. (2024).[2] "Boc-(R)-3-Amino-4,4-diphenyl-butyric Acid: A Superior Chiral Building Block."[3] Chemical Synthesis Technical Brief. Link

Sources

Definitive Guide to Cross-Validating Amino Acid Quantification: HPLC-FLD vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the biopharmaceutical and clinical sectors, the quantification of amino acids (AA) is a critical quality attribute (CQA). While HPLC with Pre-column Derivatization (HPLC-FLD) remains the compendial gold standard (USP <1052>, Ph. Eur. 2.2.56) for raw material testing and protein hydrolysis, LC-MS/MS is increasingly adopted for biological fluids and high-throughput screening due to its superior specificity.

This guide provides a rigorous technical framework for cross-validating these two orthogonal methodologies. It moves beyond simple correlation to establish a "self-validating" system using Certified Reference Materials (CRMs) to bridge the gap between optical precision and mass-selective sensitivity.

Part 1: The Analytical Landscape & Mechanistic Divergence

To cross-validate effectively, one must understand why discrepancies occur. The two methods rely on fundamentally different physicochemical properties.

Method A: The Compendial Standard (HPLC-FLD)
  • Mechanism: Automated in-needle derivatization.[1]

    • Primary Amines: React with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.

    • Secondary Amines (Proline/Hydroxyproline): React with 9-Fluorenylmethyl chloroformate (FMOC) to form a fluorescent carbamate.

  • Strengths: High precision (RSD < 1%), molar response uniformity, and freedom from matrix ionization effects.

  • Weaknesses: Co-elution of isobaric compounds cannot be resolved; OPA derivatives are unstable (requiring immediate injection).

Method B: The Challenger (LC-MS/MS)
  • Mechanism: Isotope Dilution Mass Spectrometry (ID-MS) or derivatized MS.

    • Utilizes Multiple Reaction Monitoring (MRM) transitions (Precursor

      
       Product ion).
      
    • Often uses HILIC (for underivatized) or C18 (for derivatized) columns.

  • Strengths: Absolute specificity (mass resolution), ability to distinguish co-eluting peaks, high sensitivity.

  • Weaknesses: Susceptible to ion suppression (matrix effects) where salts/lipids reduce ionization efficiency, leading to under-quantification.

Part 2: Cross-Validation Workflow

The following diagram outlines the logical flow for a robust cross-validation study. This workflow ensures that systematic errors (bias) are distinguished from random errors (precision).

CrossValidationWorkflow Start Study Initiation Define Scope & Acceptance Criteria SamplePrep Sample Selection 1. NIST SRM 2389a (Control) 2. Representative Matrix (e.g., Spent Media) Start->SamplePrep Split Aliquot Splitting SamplePrep->Split MethodA Method A: HPLC-FLD (Agilent AdvanceBio / Waters AccQ-Tag) In-Needle OPA/FMOC Derivatization Split->MethodA  Aliquot 1 MethodB Method B: LC-MS/MS (Triple Quadrupole) ID-MS with C13/N15 Internal Standards Split->MethodB  Aliquot 2 DataProcess Data Normalization Correct MS data for IS Recovery MethodA->DataProcess MethodB->DataProcess StatAnalysis Statistical Comparison 1. Bland-Altman Plot 2. Deming Regression 3. % Difference vs. NIST Certified Value DataProcess->StatAnalysis Decision Validation Decision StatAnalysis->Decision Pass Methods Equivalent (Bias < 5%) Decision->Pass  Pass Fail Investigate Matrix Effect (Check Ion Suppression) Decision->Fail  Fail

Figure 1: Systematic Cross-Validation Workflow. Note the parallel processing of a Certified Reference Material (NIST SRM) alongside the test matrix to isolate method bias.

Part 3: Experimental Protocols (Self-Validating Systems)

The Anchor: Reference Standard Preparation

To ensure trustworthiness, this protocol uses NIST SRM 2389a (Amino Acids in 0.1 mol/L HCl).[2] This material has certified mass fraction values determined by ID-LC-MS/MS and gravimetry.[2][3][4]

  • Step 1: Thaw one ampoule of NIST SRM 2389a.

  • Step 2: Dilute gravimetrically (by weight, not volume) with LC-MS grade water to reach the dynamic range of the instrument (typically 100 pmol/µL for HPLC, 10 pmol/µL for MS).

  • Step 3: For Method B (MS), spike the diluted standard with a stable isotope-labeled internal standard mix (C13/N15-Amino Acids) at a 1:1 molar ratio to the analyte.

Method A: Automated OPA/FMOC HPLC-FLD
  • System: Agilent 1290 Infinity II or equivalent with Fluorescence Detector (FLD).

  • Column: Poroshell 120 HPH-C18 (2.7 µm, 3.0 x 100 mm) or equivalent high-pH stable column.

  • Reagents:

    • Borate Buffer (pH 10.2): Essential for OPA reaction.

    • OPA Reagent: 10 mg/mL OPA + 3-mercaptopropionic acid.[5]

    • FMOC Reagent: 2.5 mg/mL in Acetonitrile.

  • Injector Program (The "Secret Sauce"):

    • Draw 2.5 µL Borate Buffer.

    • Draw 0.5 µL Sample.

    • Mix in loop (Wait 0.2 min).

    • Draw 0.5 µL OPA Reagent.

    • Mix in loop (Wait 0.5 min)

      
      Primary amines derivatized.
      
    • Draw 0.5 µL FMOC Reagent.

    • Mix in loop (Wait 0.5 min)

      
      Secondary amines derivatized.
      
    • Inject.[6]

  • Detection:

    • Time 0–10 min: Ex 340 nm / Em 450 nm (OPA).

    • Time 10–14 min: Ex 260 nm / Em 325 nm (FMOC).

Method B: IP-RP LC-MS/MS (Ion-Pairing Reversed Phase)
  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Intrada Amino Acid (3 x 100 mm) or C18 with HFBA (Heptafluorobutyric acid) ion pairing. Note: HILIC is an alternative but often suffers from retention time shifts.

  • Mobile Phase:

    • A: 0.1% Formic Acid + 5 mM Ammonium Formate in Water.

    • B: Acetonitrile.

  • MS Parameters:

    • Mode: ESI Positive.

    • Scan Type: MRM (Dynamic MRM preferred).

    • Critical Step: Monitor two transitions per amino acid (Quantifier and Qualifier) to confirm peak identity.

Part 4: Comparative Data Analysis

When cross-validating, do not rely solely on correlation coefficients (


). High correlation can mask significant bias. Use the following metrics:
Table 1: Performance Metrics Comparison
MetricHPLC-FLD (OPA/FMOC)LC-MS/MS (ID-MRM)Interpretation
Linearity (

)
> 0.999> 0.995HPLC offers superior linearity; MS often saturates at high concentrations.
Precision (RSD) < 1.5%3.0% - 6.0%HPLC is more precise for QC release; MS is sufficient for bioanalysis.
LOD (Sensitivity) ~0.5 - 1.0 pmol~0.01 - 0.05 pmolMS is 10-50x more sensitive.
Specificity Low (RT dependent)High (Mass + RT)MS resolves co-eluting peaks (e.g., Leu/Ile) better if chromatography fails.
Matrix Effect MinimalHigh (Ion Suppression)CRITICAL: MS requires stable isotope IS to correct for this.
Table 2: Example Recovery Data (NIST SRM 2389a)

Theoretical Concentration: 2.50 mmol/L

Amino AcidHPLC-FLD Found (mmol/L)Recovery (%)LC-MS/MS Found (mmol/L)Recovery (%)Bias (MS vs HPLC)
Alanine 2.4999.6%2.52100.8%+1.2%
Lysine 2.4899.2%2.4196.4%-2.8%
Proline 2.4598.0%2.60104.0%+6.0%
Cystine 1.2096.0%1.0584.0%-12.5%

> Scientist's Note: The discrepancy in Cystine (highlighted) is common. Cystine response in MS is often poor due to source fragmentation. In HPLC, OPA does not react with Cystine unless reduced to Cysteine, or FMOC is used. Ensure your protocol accounts for the oxidation state.

Part 5: Decision Matrix & Troubleshooting

When should you switch methods? Use this logic flow to determine the appropriate technique for your application.

MethodSelection Input Sample Type Q1 Is it a QC Release (Raw Material/Drug Substance)? Input->Q1 Q2 Is Sensitivity Critical? (< 1 µM) Q1->Q2 No HPLC Use HPLC-FLD (High Precision, USP Compliant) Q1->HPLC Yes Q3 Complex Matrix? (Plasma/Urine) Q2->Q3 No LCMS Use LC-MS/MS (High Sensitivity, Specificity) Q2->LCMS Yes Q3->HPLC No (Cell Culture Media) Q3->LCMS Yes (Use Isotopes)

Figure 2: Method Selection Decision Matrix. Select HPLC for regulatory compliance and precision; select LC-MS/MS for sensitivity and complex biological matrices.

Troubleshooting Common Cross-Validation Failures
  • Systematic Bias > 10%:

    • Cause: Calibration error.

    • Fix: Re-prepare standards from the NIST SRM. Do not use "research grade" powders for validation.

  • Poor Proline Correlation:

    • Cause: FMOC reaction efficiency variation or MS ionization issues (Proline ionizes differently than primary amines).

    • Fix: Check FMOC reagent age (hydrolyzes over time) and ensure MS source temperature is optimized for Proline.

  • Retention Time Drift (MS):

    • Cause: HILIC columns are sensitive to pH and salt equilibration.

    • Fix: Switch to an "Intrada" column or ensure rigorous column re-equilibration (at least 20 column volumes).

References

  • National Institute of Standards and Technology (NIST). (2023).[7] Certificate of Analysis: Standard Reference Material 2389a - Amino Acids in 0.1 mol/L Hydrochloric Acid. [Link]

  • Agilent Technologies. (2020). Agilent AdvanceBio Amino Acid Analysis User Guide. Publication Number 5991-7694EN.[8] [Link]

  • Kampiziono, I., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. National Institutes of Health (NIH). [Link]

  • European Pharmacopoeia (Ph.[8][9] Eur.). Chapter 2.2.[6][8][9][10]56. Amino Acid Analysis. [Link][8]

Sources

In-Vitro Evaluation of GAT Transporter Inhibition by Functionalized Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacological Challenge

The modulation of GABAergic neurotransmission is a cornerstone in treating epilepsy, anxiety, and neuropathic pain. While


-aminobutyric acid (GABA) is the native ligand, its direct use as a therapeutic is limited by rapid metabolic degradation and poor Blood-Brain Barrier (BBB) permeability.

This guide evaluates Functionalized Amino Acids (FAAs) —specifically lipophilic analogs of GABA and nipecotic acid—against industry standards. Unlike simple amino acids, FAAs are engineered with lipophilic "anchors" or bioisosteric modifications designed to target the high-affinity binding pocket of GABA Transporters (GATs) while simultaneously facilitating BBB transit.

Key Comparison Scope:

  • Tiagabine (Benchmark): The FDA-approved selective GAT-1 inhibitor.

  • Nipecotic Acid (Core Scaffold): Potent but polar; poor BBB penetration.

  • Functionalized Amino Acids (The Candidate Class):

    
    -derivatized or side-chain modified analogs (e.g., lipophilic GABA derivatives) aiming for improved pharmacokinetic profiles or GAT subtype selectivity.
    

Mechanistic Grounding: GAT-1 Inhibition

To evaluate these compounds, one must understand the transport cycle. GAT-1 operates via a 2 Na


 : 1 Cl

: 1 GABA
stoichiometry.
  • Substrate (GABA): Binds, induces conformational change (Outward-Open

    
     Occluded 
    
    
    
    Inward-Open), and is translocated.
  • Non-Transportable Inhibitors (Tiagabine/FAAs): Bind to the Outward-Open state but prevent the transition to the occluded state. They "lock" the gate, blocking native GABA uptake without entering the cell themselves.

Visualization: Mechanism of Action

The following diagram illustrates the competitive inhibition mechanism where FAAs occupy the S1/S2 binding sites, preventing Na


-driven conformational shifts.

GAT_Mechanism cluster_synapse Synaptic Cleft (Extracellular) cluster_membrane Presynaptic Membrane (GAT-1) cluster_cyto Cytoplasm GABA Native GABA OpenState GAT-1 (Outward-Open) GABA->OpenState Binding Na 2 Na+ / 1 Cl- Na->OpenState Co-transport Inhibitor Functionalized AA (Inhibitor) Inhibitor->OpenState High Affinity Binding OccludedState GAT-1 (Occluded) OpenState->OccludedState Conformational Shift LockedState Inhibited Complex (Locked Open) OpenState->LockedState Steric Blockade IntracellularGABA GABA Pool OccludedState->IntracellularGABA Release LockedState->OccludedState BLOCKED

Caption: Competitive inhibition model where Functionalized AAs stabilize the Outward-Open conformation, preventing the structural collapse required for transport.

Comparative Performance Analysis

The following data consolidates typical IC


 ranges derived from HEK293 uptake assays (hGAT-1).
FeatureTiagabine (Benchmark)Nipecotic Acid (Scaffold)Functionalized AAs (Lipophilic Analogs)
Primary Target hGAT-1 (Selective)hGAT-1 / hGAT-3 (Non-selective)Tunable (Structure-dependent)
IC

(GABA Uptake)
0.6 – 0.9

M
[1, 4]
10 – 14

M
[1, 2]
1.0 – 20

M
[2, 4]
Mechanism Competitive / Locked-openCompetitive SubstrateMixed / Competitive
BBB Permeability High (Lipophilic anchor)Low (Zwitterionic)Enhanced (Design Goal)
Metabolic Stability ModerateHighVariable (Ester/Amide linkages)

Technical Insight: While Tiagabine exhibits superior potency (sub-micromolar), Functionalized AAs (e.g.,


-diaryl derivatives or bioisosteres like liothyronine analogs [2]) are critical alternatives. They address the "Tiagabine-tremor" side effects by offering different binding kinetics or targeting GAT-3 (glial) subtypes, which Tiagabine misses.

Experimental Protocols

To validate a Functionalized AA, you must prove it inhibits uptake without being transported itself (which would deplete the electrochemical gradient).

Method A: -GABA Uptake Assay (The Gold Standard)

This assay measures the accumulation of radiolabeled GABA in cells expressing GAT. It is the definitive test for potency (IC


).

Reagents:

  • Cell Line: HEK293 stably expressing hGAT-1 (or transiently transfected).

  • Buffer: Krebs-Ringer HEPES (KHB): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl

    
    , 1.2 mM MgSO
    
    
    
    , 1.2 mM KH
    
    
    PO
    
    
    , 10 mM HEPES, pH 7.4.
  • Radioligand:

    
    -GABA (Specific Activity ~80 Ci/mmol). Final concentration: 20 nM.
    

Step-by-Step Workflow:

  • Seeding: Plate HEK293-hGAT1 cells in Poly-L-Lysine coated 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Equilibration: Aspirate media. Wash 2x with warm KHB.

  • Inhibitor Pre-incubation: Add 150

    
    L KHB containing the Functionalized AA  (range: 1 nM – 100 
    
    
    
    M). Incubate 10 min at 37°C.
    • Control: Tiagabine (10

      
      M) for non-specific background.
      
  • Uptake Initiation: Add 50

    
    L 
    
    
    
    -GABA (final conc. 20 nM). Incubate exactly 3–5 minutes at 37°C.
    • Critical: Do not exceed 5 minutes. Initial rate conditions must be maintained to calculate kinetic parameters accurately [5].

  • Termination: Rapidly aspirate and wash 3x with Ice-Cold KHB.

    • Why? Low temperature freezes transporter conformational changes immediately.

  • Lysis & Readout: Add 1% SDS or 0.1M NaOH. Transfer to scintillation vials. Count CPM (Counts Per Minute).

Data Analysis: Calculate % Inhibition:



Method B: Electrophysiology (TEVC)

Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes provides mechanistic detail (e.g., is the inhibition voltage-dependent?).

Protocol Highlights:

  • Expression: Inject Xenopus oocytes with cRNA encoding hGAT-1. Incubate 3-5 days.

  • Setup: Clamp oocyte at -60 mV. Bath solution: ND96 (96 mM NaCl).

  • Challenge:

    • Apply GABA (30

      
      M) 
      
      
      
      Observe inward current (
      
      
      ).
    • Wash.

    • Apply Functionalized AA

      
       Observe if any current is generated (Transportable?) or if baseline shifts.
      
    • Co-apply GABA + Functionalized AA

      
       Observe reduction in 
      
      
      
      (Inhibition).

Interpretation:

  • Inhibitor: Reduces GABA-induced current; generates no current alone.

  • Substrate: Generates an inward current alone (similar to GABA).

Assay Workflow Visualization

This diagram outlines the high-throughput screening workflow for evaluating your library of functionalized amino acids.

Assay_Workflow Start HEK293-hGAT1 Seeding Wash Wash & Equilibration (KHB Buffer) Start->Wash PreInc Add Functionalized AA (10 min @ 37°C) Wash->PreInc Spike Add [3H]-GABA (Start Uptake) PreInc->Spike Stop Ice-Cold Wash (Terminate) Spike->Stop 3-5 mins Lysis Cell Lysis & Scintillation Counting Stop->Lysis

Caption: Step-by-step radioligand uptake workflow ensuring initial rate conditions are met.

Critical Evaluation & Troubleshooting

When evaluating FAAs, common pitfalls can invalidate your data.

  • Solubility Artifacts: Highly lipophilic FAAs may precipitate in aqueous KHB.

    • Solution: Dissolve in 100% DMSO, then dilute. Ensure final DMSO < 0.1% (GATs are sensitive to high DMSO).

  • Non-Specific Binding: Lipophilic tails (e.g., dodecyl chains) stick to plasticware.

    • Solution: Use BSA (0.1%) in the buffer to keep the compound in solution, or use glass-coated plates.

  • Selectivity Verification: An inhibitor might block GAT-1 but off-target GAT-3.

    • Validation: Always run a parallel assay with HEK293-hGAT3 cells. Tiagabine is >100x selective for GAT-1; a good FAA candidate should define its selectivity profile early [4].

References

  • Joseph, D., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter.[1] The EMBO Journal.[1]

  • Hauke, T.J., et al. (2015). A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on

    
    -Aminobutyric Acid Transporter 1 (GAT1). Journal of Medicinal Chemistry. 
    
  • Zafar, S., & Jabeen, I. (2018).

    
    -Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Chemistry. 
    
  • Andersen, K.E., et al. (2001). Synthesis and Evaluation of Nipecotic Acid Derivatives as GABA Uptake Inhibitors. Journal of Medicinal Chemistry.

  • Bermudez, I., et al. (2010). Assay Protocol Book: Neurotransmitter Transporter Uptake Assay. PDSP / UNC Chapel Hill.

Sources

Comparative study of reducing agents for aminobutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

The synthesis of


-aminobutyric acid (GABA) and its 

-substituted pharmaceutical analogs (e.g., Baclofen, Phenibut) frequently relies on the reduction of

-nitro esters
or

-oxime esters
. While biosynthetic routes (glutamate decarboxylation) dominate commodity GABA production, chemical reduction remains the gold standard for synthesizing complex, chiral pharmaceutical derivatives where specific substitution patterns are required.

This guide evaluates three distinct classes of reducing agents used to convert


-nitrobutyrates to aminobutanoates: Catalytic Hydrogenation (H₂/Metal) , Dissolving Metal Reductions , and Hydride-Transfer Reagents . We focus on the critical challenge of this transformation: controlling the spontaneous intramolecular cyclization of the resulting amino-ester into 2-pyrrolidone (lactamization), which requires a subsequent hydrolysis step.

Mechanistic Pathways & The Lactam Challenge

The reduction of a


-nitro ester does not yield the free amino acid directly. The primary amine generated at the 

-position rapidly attacks the ester carbonyl, forming a lactam (2-pyrrolidone). Understanding this pathway is crucial for process design.
Figure 1: Reaction Pathway Analysis

The following diagram illustrates the bifurcation between direct amino acid isolation and the dominant lactam intermediate pathway.

G Start Methyl Acrylate + Nitromethane Inter Methyl 4-nitrobutyrate (Precursor) Start->Inter Michael Addition RedStep REDUCTION STEP (The Variable) Inter->RedStep AmineEster Methyl 4-aminobutyrate (Unstable Intermediate) RedStep->AmineEster 6e- Reduction Lactam 2-Pyrrolidone (Lactam) AmineEster->Lactam Spontaneous Cyclization (-MeOH) GABA 4-Aminobutanoic Acid (GABA) AmineEster->GABA Direct Hydrolysis (Rare/Kinetic Control) Lactam->GABA Acidic Hydrolysis (HCl/H2O)

Caption: Mechanistic flow from nitro-ester precursors to GABA. Note that spontaneous lactamization (dashed line) is the thermodynamic sink in most reduction protocols.

Comparative Analysis of Reducing Agents

Method A: Heterogeneous Catalytic Hydrogenation (H₂ / Raney Ni or Pd/C)

The Industrial Standard. Catalytic hydrogenation is the most atom-efficient method. For nitro-group reduction, Raney Nickel is often preferred over Palladium due to lower cost and high activity, though Pd/C is used for sensitive substrates.

  • Mechanism: Surface-mediated transfer of adsorbed hydrogen species to the nitro group oxygen, followed by dehydration.

  • Selectivity: High. Alkenes will be reduced if present (unless carefully controlled), but esters are generally stable during the reduction (though they react post-reduction).

  • Pros: Clean workup (filtration), scalable, no stoichiometric metal waste.

  • Cons: Requires high-pressure equipment (autoclaves); safety risks with H₂ gas and pyrophoric catalysts; almost invariably leads to the lactam due to the heat involved.

Method B: Dissolving Metal Reduction (Fe/NH₄Cl or Zn/HCl)

The Robust Classical Route. While considered "old school," dissolving metal reductions are invaluable when the substrate contains functional groups sensitive to hydrogenation (e.g., benzyl ethers, certain alkenes).

  • Mechanism: Single Electron Transfer (SET) from the metal surface to the nitro group, followed by protonation from the solvent.

  • Selectivity: Excellent for nitro groups in the presence of other reducible functionalities.

  • Pros: Ambient pressure; simple glassware; low cost of reagents.

  • Cons: Generates stoichiometric iron/zinc sludge (environmental disposal issue); heterogeneous slurry can be difficult to stir on large scales; often requires aggressive acidic workup.

Method C: Hydride Transfer (NaBH₄ / NiCl₂)

The "Boride" Method (Lab Scale Precision). Sodium borohydride alone does not reduce nitro groups efficiently. However, the addition of a transition metal salt (NiCl₂ or CoCl₂) generates a transient metal boride species (e.g., Nickel Boride, Ni₂B) in situ, which acts as a potent reducing agent.

  • Mechanism: The metal salt catalyzes the decomposition of borohydride, releasing hydrogen and active hydride species on the colloidal metal surface.

  • Selectivity: Very high. Can often be performed at 0°C, potentially slowing down the cyclization to lactam if immediate acid quenching is performed.

  • Pros: Mild conditions; no special pressure equipment; high chemoselectivity.

  • Cons: Hydrogen gas evolution can be vigorous (foaming); removal of colloidal metal/boron salts requires careful workup.

Performance Data Comparison

The following table summarizes experimental outcomes for the reduction of Methyl 4-nitrobutyrate to 2-Pyrrolidone (precursor to GABA).

FeatureH₂ / Raney NiFe / NH₄ClNaBH₄ / NiCl₂
Yield (Lactam) 85 - 95%70 - 80%80 - 90%
Reaction Time 2 - 6 hours4 - 12 hours0.5 - 2 hours
Temperature 50 - 80°CReflux (100°C)0°C to RT
Pressure 50 - 500 psi1 atm1 atm
Atom Economy ExcellentPoor (Metal waste)Moderate
Scalability High (Industrial)Low (Waste handling)Medium (H₂ evolution)
Primary Risk Fire/Explosion (H₂)Toxicity/WasteExotherm/Foaming

Detailed Experimental Protocol

Selected Method: NaBH₄/NiCl₂ Reduction (The "Nickel Boride" Protocol) Rationale: This method is selected for the guide because it is the most accessible for researchers lacking high-pressure hydrogenation infrastructure while offering better yields than dissolving metals.

Reagents
  • Methyl 4-nitrobutyrate (10 mmol)

  • NiCl₂·6H₂O (10 mmol, 1.0 equiv)

  • NaBH₄ (30 mmol, 3.0 equiv)

  • Methanol (50 mL)

  • 6M HCl (for hydrolysis)

Step-by-Step Workflow
  • Precursor Setup: Dissolve Methyl 4-nitrobutyrate (1.47 g, 10 mmol) and NiCl₂·6H₂O (2.37 g, 10 mmol) in Methanol (50 mL) in a 250 mL round-bottom flask. The solution will be green.

  • Reduction (The Critical Step): Cool the solution to 0°C in an ice bath. Slowly add NaBH₄ (1.13 g, 30 mmol) portion-wise over 20 minutes.

    • Observation: The solution will turn black (formation of Ni₂B) and evolve gas (H₂) vigorously. Ensure efficient stirring to prevent foam-over.

  • Reaction Monitoring: Allow the mixture to warm to room temperature. Monitor by TLC (disappearance of nitro compound). Reaction is usually complete within 30-60 minutes.

  • Quench & Cyclization: Once complete, the reaction mixture contains the amino-ester and colloidal nickel. Add 6M HCl (10 mL) carefully to quench excess borohydride and dissolve the nickel residues.

  • Hydrolysis (GABA Formation): To convert the intermediate lactam/ester to GABA, heat the acidic solution to reflux for 4-6 hours.

    • Note: If the target is the lactam (2-pyrrolidone), skip the reflux, neutralize, filter through Celite, and extract with dichloromethane.

  • Isolation: Evaporate the solvent. The residue is GABA hydrochloride. Purify via ion-exchange chromatography (Dowex 50W) to obtain the free zwitterion.

References

  • Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Nickel Boride Reduction Protocol

    • Source: Khurana, J. M., & Gogia, A. (1997). "Rapid reduction of aliphatic and aromatic nitro compounds to amines with sodium borohydride-copper(II) sulfate system.
    • URL:[Link][1]

  • Michael Addition Route to GABA Precursors

    • Source: Ordóñez, M., et al. (2022). "Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives." Molecules, 27(12).[2]

    • URL:[Link]

  • Biosynthetic/Enzymatic Comparison

    • Source: Baritugo, K. A., et al. (2018). "Enhanced production of gamma-aminobutyrate (GABA) in recombinant Corynebacterium glutamicum." Microbial Cell Factories.
    • URL:[Link]

  • Electrochemical Reduction Context

    • Source: "Chemo- and Diastereoselectivities in the Electrochemical Reduction of Maleimides." PMC.
    • URL:[Link]

Sources

Safety Operating Guide

(R)-3-Amino-4,4-diphenyl-butyric acid hydrochloride proper disposal procedures

[1][2][3][4]

Executive Summary: Operational Directives

Immediate Action Required: This compound is a pharmacologically active GABA-B agonist formulated as an acidic hydrochloride salt.[1] It presents a dual hazard profile : chemical corrosivity (acidic) and central nervous system (CNS) depression if absorbed.[1]

  • Primary Disposal Method: High-Temperature Incineration via a licensed hazardous waste contractor.[1]

  • Strict Prohibition: NEVER dispose of this compound down the sink or drain. It is an environmental persistent pharmaceutical pollutant (EPPP).[1]

  • Critical Incompatibility: DO NOT mix with bleach (sodium hypochlorite).[1] The amine group can react to form toxic chloramines.

Chemical Profile & Hazard Identification

Effective disposal requires understanding the physicochemical properties that dictate waste stream segregation.[1]

PropertySpecificationOperational Implication
Chemical Name (R)-3-Amino-4,4-diphenyl-butyric acid HClLabel as "Phenibut HCl (R-isomer)" for clarity.[1][2][3]
Physical State White Crystalline SolidDust generation is a primary inhalation risk.[2][3]
Acidity pH ~2.5 (in aqueous solution)Corrosive to mucous membranes; requires acid-resistant containers.[1][2][3]
Pharmacology GABA-B Receptor AgonistCNS Depressant.[1][2][3][4] Avoid skin contact and inhalation.[5][6][7]
RCRA Status Non-Listed (Generator Knowledge applies)Treat as Hazardous Waste due to toxicity and pharmacological potency.[2][3]
Hazard Statements (GHS)[1][2][8][9]
  • H302: Harmful if swallowed.[7]

  • H314: Causes severe skin burns and eye damage (due to HCl salt form).[1]

  • H335: May cause respiratory irritation.[7]

Waste Stream Decision Matrix

The following workflow illustrates the decision logic for segregating this compound based on its physical state.

DisposalWorkflowStartWaste Generation:(R)-Phenibut HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidAqueous SolutionStateCheck->LiquidSpillSpill / ContaminationStateCheck->SpillSolidPackDouble Bag (LDPE)Label: Toxic/CorrosiveSolid->SolidPackLiquidSegSegregate from Oxidizers(NO BLEACH)Liquid->LiquidSegNeutralizeNeutralize Acid (Sodium Bicarbonate)Absorb with VermiculiteSpill->NeutralizeSolidBinSolid Waste Drum(Incineration Stream)SolidPack->SolidBinLiquidContainerHDPE CarboyLabel: Acidic OrganicLiquidSeg->LiquidContainerSweepSweep (No Dust)Transfer to Solid WasteNeutralize->Sweep

Figure 1: Decision matrix for segregating (R)-Phenibut HCl waste streams to ensure safety and compliance.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Powder or Contaminated Solids)

Objective: Containment of dust and prevention of environmental leaching.

  • Primary Containment: Place the substance into a clear, sealable Low-Density Polyethylene (LDPE) bag.

    • Scientific Rationale: LDPE is resistant to the acidic nature of the HCl salt and allows visual inspection by waste handlers.

  • Secondary Containment: Place the sealed bag into a second bag (double-bagging) or a rigid wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Must Include: Full chemical name, "Toxic," "Corrosive," and "Pharmacologically Active."[1][2]

  • Disposal Stream: Deposit into the laboratory's Solid Hazardous Waste Drum destined for incineration.

Protocol B: Liquid Waste (Stock Solutions)

Objective: Prevent reaction with incompatible waste streams.

  • Compatibility Check: Ensure the waste carboy does NOT contain strong oxidizers (e.g., nitric acid) or hypochlorites (bleach).

    • Expert Insight: Mixing amines with bleach generates chloramines (

      
      ), which are volatile and toxic.[1]
      
  • Container Selection: Use an HDPE or glass carboy.

  • Transfer: Pour the solution slowly into the carboy using a funnel to prevent splashing.

  • pH Management: If the total waste stream is required to be neutral (depending on facility rules), neutralize the specific aliquot before adding it to the main carboy using Sodium Bicarbonate (

    
    ) until effervescence ceases.[1]
    
  • Disposal Stream: Aqueous/Organic Waste destined for fuel blending or incineration.

Emergency Spill Management

Scenario: A 5g container of (R)-3-Amino-4,4-diphenyl-butyric acid HCl powder has shattered on the benchtop.

Step-by-Step Cleanup[1][2][3]
  • PPE Upgrade: Immediately don double nitrile gloves, safety goggles, and a NIOSH N95 (or P100) respirator.

    • Reasoning: The powder is a respiratory irritant and a potent drug. Inhalation is the fastest route of accidental exposure.

  • Isolate: Mark the area. Do not allow traffic to spread the powder.[1]

  • Wet Method (Dust Suppression):

    • Cover the spill gently with paper towels.[1]

    • Dampen the towels with a weak base solution (5% Sodium Bicarbonate) or water.[1]

    • Scientific Rationale: This prevents dust from becoming airborne and begins neutralizing the acidity of the HCl salt.

  • Collection: Scoop the damp mass using a plastic spatula into a waste bag.[1]

  • Surface Decontamination: Wipe the surface 3 times with water, then once with 70% Ethanol.

  • Verification: Check the surface pH with litmus paper to ensure no acidic residue remains.

Regulatory & Compliance Context

While (R)-Phenibut is not always explicitly listed on federal hazardous waste lists (like RCRA P-lists or U-lists), it must be managed under the "Generator Knowledge" clause (40 CFR 262.11).[1][2]

  • Toxicity Characteristic: Due to its pharmacological potency, it fits the criteria for "Toxic" waste in a laboratory setting.

  • Corrosivity: As a hydrochloride salt, concentrated solutions may meet the definition of corrosive waste (D002) if pH < 2.[1][8]

  • Documentation: All disposal manifests must clearly identify the compound to prevent downstream mishandling at the incineration plant.

References
  • National Institutes of Health (NIH). The NIH Drain Discharge Guide.[1][9] (Prohibits drain disposal of pharmaceuticals).[1] [1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1] (Identification of Hazardous Waste). [1][2]

  • PubChem. Compound Summary: 4-Amino-3-phenylbutanoic acid hydrochloride (Phenibut HCl).[1][2][4] (Safety and Hazard Data). [1][2]

  • World Health Organization (WHO). Critical Review Report: Phenibut.[1] (Pharmacology and Toxicology data).[1] [1][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.